The following table summarizes the key quantitative data from a clinical study that directly measured this compound concentrations in the human brain using intracerebral microdialysis [1] [2] [3].
| Parameter | Value / Finding | Notes |
|---|---|---|
| Dosing Regimen | 240 mg or 360 mg orally, twice daily 12 hours apart | [2] [3] |
| Mean Plasma Cmax (Dose 1) | 143 ± 99 ng/mL | [1] [3] |
| Mean Plasma Cmax (Dose 2) | 247 ± 73 ng/mL | [1] [3] |
| Brain ECF Concentration | Below the lower limit of quantification (0.1 ng/mL) in all but one sample | Single outlier was 0.52 ng/mL [1] [2] [3] |
| Conclusion on BBB Penetration | Does not sufficiently cross the intact or disrupted BBB | Systemic administration not recommended for brain tumors [1] [2] [3] |
The primary data on this compound's brain penetration comes from a clinical study that employed intracerebral microdialysis (ICMD), a technique for continuously measuring the concentration of unbound drugs in the brain's extracellular fluid (ECF) [1].
This compound's poor penetration into the brain is attributed to the blood-brain barrier, specifically its role as an active efflux transporter.
The diagram illustrates that this compound is a substrate for P-glycoprotein (P-gp), a primary active efflux transporter highly expressed in the BBB [1] [2]. This pump actively transports this compound out of the brain endothelial cells back into the bloodstream, significantly reducing its net concentration in the brain tissue [1]. This occurs despite this compound achieving effective concentrations in the plasma.
This compound's performance can be contextualized by comparing it with other tyrosine kinase inhibitors (TKIs) investigated for neurological conditions.
| Inhibitor | Primary Kinase Targets | Reported Brain Penetration | Key Context |
|---|---|---|---|
| This compound | BCR-Abl, Lyn | Very Low (~12% plasma:brain ratio) | More selective Abl inhibition less effective in neurodegeneration models [4] |
| Nilotinib | BCR-Abl, DDR1/2, PDGFR | Low (~1% plasma:brain ratio) | Multi-kinase Abl/DDR/Src inhibition may be optimal for neurodegenerative pathology [4] |
| Bosutinib | Src, Abl | Low (~5% plasma:brain ratio) | Effective in neurodegeneration models despite low absolute concentration [4] |
Evidence suggests that the ability to alleviate neurodegenerative pathology may be independent of absolute brain concentration and more dependent on multi-kinase targeting that includes Abl, DDR, and Src kinases [4]. This indicates that this compound's limited brain penetration and its more selective kinase inhibition profile are key factors in its assessed suitability for CNS applications.
Bafetinib (also known as INNO-406 or NS-187) is a second-generation dual BCR-ABL/Lyn tyrosine kinase inhibitor originally developed for the treatment of imatinib-resistant chronic myeloid leukemia (CML). Structurally derived from imatinib, this compound demonstrates approximately 25-50 times greater potency against BCR-ABL than its predecessor while maintaining activity against numerous imatinib-resistant mutations (with the notable exception of the T315I gatekeeper mutation) [1]. Beyond its primary kinase targets, research has revealed extensive interactions between this compound and ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1/MDR1) and ABCG2 (BCRP), which significantly influence its pharmacokinetic profile and therapeutic potential [2] [1].
The clinical development of this compound has progressed to Phase II trials for hematological malignancies (NCT01144260), but its utility is potentially broader due to its recently discovered ability to modulate multidrug resistance (MDR) in solid tumors [1]. Understanding this compound's dual role as both a substrate and inhibitor of efflux transporters is crucial for optimizing its clinical application and overcoming common resistance mechanisms in cancer therapy. This whitepaper provides a comprehensive technical analysis of this compound's interactions with P-glycoprotein and other transporters, summarizing key experimental data, methodologies, and mechanistic insights relevant to researchers and drug development professionals.
This compound demonstrates a complex dual relationship with key ABC transporters, functioning as both a transport substrate and a functional inhibitor depending on context. This paradoxical relationship has significant implications for its pharmacokinetics and potential therapeutic applications.
Table 1: this compound's Dual Interactions with ABC Transporters
| Transporter | Relationship | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| ABCB1 (P-gp) | Substrate | Reduced intracellular accumulation; limited blood-brain barrier penetration | Microdialysis showing undetectable brain concentrations despite plasma levels of 143-247 ng/mL [3] |
| ABCB1 (P-gp) | Inhibitor | Reversal of multidrug resistance; increased intracellular concentration of chemotherapeutics | Sensitization of SW620/Ad300 cells to doxorubicin and paclitaxel [2] [4] |
| ABCG2 (BCRP) | Inhibitor | Reversal of multidrug resistance; increased efficacy of substrate chemotherapeutics | Sensitization of ABCG2-overexpressing cells to mitoxantrone and SN-38 [2] [4] |
This dual functionality presents both challenges and opportunities for therapeutic development. As a substrate, this compound's efficacy against CNS malignancies may be limited due to active efflux at the blood-brain barrier [3]. Conversely, its inhibitory activity against these same transporters suggests potential for combination therapies to overcome multidrug resistance in peripheral tumors [2] [4] [1].
The ability of this compound to reverse multidrug resistance has been quantitatively demonstrated across multiple cell line models expressing ABCB1 and ABCG2 transporters. The following data were generated using 3 μM this compound, a concentration determined to be non-toxic in cytotoxicity assays.
Table 2: Reversal Efficacy of this compound on ABCB1-Mediated Resistance
| Cell Line | Chemotherapeutic | IC50 Without this compound | IC50 With this compound (3 μM) | Resistance Fold Reversal |
|---|---|---|---|---|
| SW620/Ad300 (ABCB1+) | Doxorubicin | 46.2 ± 2.7 μM | Significant reduction | ~421-fold resistance reversed |
| SW620/Ad300 (ABCB1+) | Paclitaxel | Not specified | Significant reduction | Comparable to 3 μM verapamil |
| HEK/ABCB1 (Transfected) | Doxorubicin | 814.6 ± 122.1 nM | Significant reduction | ~12-fold resistance reversed |
| HEK/ABCB1 (Transfected) | Paclitaxel | Not specified | Significant reduction | Comparable to 3 μM verapamil |
Table 3: Reversal Efficacy of this compound on ABCG2-Mediated Resistance
| Cell Line | Chemotherapeutic | IC50 Without this compound | IC50 With this compound (3 μM) | Notes |
|---|---|---|---|---|
| HEK/ABCG2-R482 (Wild-type) | Mitoxantrone | Not specified | Significant reduction | Concentration-dependent pattern |
| HEK/ABCG2-R482 (Wild-type) | SN-38 | Not specified | Significant reduction | Concentration-dependent pattern |
| HEK/ABCG2-R482G (Mutant) | Mitoxantrone | Not specified | Significant reduction | Effective against common mutants |
| HEK/ABCG2-R482T (Mutant) | Mitoxantrone | Not specified | Significant reduction | Effective against common mutants |
| NCI-H460/MX20 (ABCG2+) | Mitoxantrone | Not specified | Significant reduction | Similar reversal in natural MDR |
The consistency of this compound's reversal effects across wild-type and mutant ABCG2 variants (R482G and R482T) is particularly noteworthy, as this transporter is known to alter substrate and inhibitor specificity upon mutation [4]. This broad-spectrum activity suggests potential clinical utility across diverse resistance profiles.
The mechanism of this compound's transporter inhibition was further elucidated through ATPase activity assays, which revealed differential effects on ABCB1 and ABCG2:
Table 4: Effects of this compound on Transporter ATPase Activity
| Transporter | Effect on ATPase Activity | Interpretation | Suggested Binding Mechanism |
|---|---|---|---|
| ABCB1 (P-gp) | Stimulation | This compound likely binds to the transporter's substrate site and stimulates ATP hydrolysis | Similar to other transported inhibitors; indicates interaction with drug-binding pocket |
| ABCG2 (BCRP) | Inhibition | This compound may interfere with the ATP hydrolysis cycle required for transport function | Suggests potential allosteric inhibition or interference with nucleotide binding domain |
Notably, treatment with 3 μM this compound for up to 72 hours did not significantly alter ABCB1 or ABCG2 protein expression levels or their subcellular localization, confirming that its reversal effects occur through functional inhibition rather than transporter downregulation [2] [4].
The reversal effects of this compound on multidrug resistance were primarily evaluated using standard MTT cytotoxicity assays:
The effect of this compound on intracellular chemotherapeutic concentrations was measured using radiolabeled substrates:
The effects of this compound on transporter ATPase activity were assessed using membrane vesicle-based assays:
Computational approaches were employed to characterize this compound's binding interactions with ABC transporters:
Computational and experimental studies have elucidated detailed molecular interactions between this compound and ABC transporters:
ABCB1 (P-gp) Binding:
ABCG2 (BCRP) Binding:
These structural insights explain this compound's potent inhibitory activity and provide a foundation for rational design of more effective transporter inhibitors.
The following diagram illustrates the multifaceted relationship between this compound and ABC transporters, encompassing its roles as both substrate and inhibitor:
This compound's dual interactions with ABC transporters as both substrate and inhibitor.
This dual functionality represents both a pharmacokinetic challenge (limiting CNS penetration) and a therapeutic opportunity (reversing multidrug resistance in peripheral tumors).
The experimental findings regarding this compound's interactions with ABC transporters have several important clinical implications:
Combination Therapy Potential: this compound's ability to inhibit both ABCB1 and ABCG2 at clinically achievable concentrations (3 μM) suggests potential for combination regimens with substrate chemotherapeutics (doxorubicin, paclitaxel, mitoxantrone) in multidrug-resistant cancers [2] [4] [1].
Blood-Brain Barrier Limitations: Intracerebral microdialysis studies demonstrating undetectable this compound levels in brain tissue despite substantial plasma concentrations (143-247 ng/mL) indicate limited utility for CNS malignancies without additional strategies to overcome efflux transport [3].
Broad-Spectrum Inhibition: this compound's effectiveness against both wild-type and mutant forms of ABCG2 (R482G/T) enhances its potential clinical utility across diverse resistance profiles commonly encountered in practice [4].
Several promising research directions emerge from these findings:
Structural Optimization: Molecular docking studies provide a foundation for structural modifications to enhance this compound's inhibitory potency while reducing its substrate characteristics, potentially through targeted alterations to interaction sites with key residues like Phe303 and Gln990 [2].
Clinical Validation: Prospective clinical trials are needed to validate this compound's MDR reversal potential in humans, particularly in combination with chemotherapeutics known to be ABCB1/ABCG2 substrates.
Biomarker Development: Identification of predictive biomarkers, such as transporter expression profiles in tumors, could help select patients most likely to benefit from this compound-containing combination therapies.
Expanded Combination Strategies: Exploration of this compound with novel therapeutic agents beyond conventional chemotherapy, including targeted therapies and immunotherapeutics that may be affected by ABC transporter-mediated resistance.
This compound represents a compelling example of a targeted therapeutic agent with serendipitous additional properties against ABC transporters that may expand its clinical utility. The comprehensive data presented in this technical guide demonstrate its potent inhibitory activity against both ABCB1 and ABCG2 at clinically relevant concentrations, effectively reversing multidrug resistance in vitro. The detailed experimental protocols provide researchers with validated methodologies for further investigating these interactions, while the structural insights offer opportunities for rational drug design.
| Study Aspect | Preclinical Evidence (Glioma Cell Lines) | Clinical Neuropharmacokinetics (in patients) |
|---|---|---|
| Primary Rationale | Dual inhibitor of BCR-Abl and Lyn tyrosine kinase; increased Lyn kinase activity contributes to malignant phenotype in glioblastoma; active against glioma cell lines in vitro [1]. | Assess penetration of bafetinib into brain tissue of patients with recurrent high-grade gliomas using intracerebral microdialysis [1] [2]. |
| Key Targets/Proteins | Lyn kinase, Fyn kinase [1]. | P-glycoprotein (P-gp) efflux pump [1]. |
| Key Findings | Showed activity against glioma cell lines alone and in combination with temozolomide or erlotinib [1]. Preclinical rodent studies showed brain concentrations ~10% of plasma levels [1]. | This compound concentrations in brain extracellular fluid were below the lower limit of detection (0.1 ng/mL) in almost all samples [1] [2]. |
| Conclusion on Efficacy | Suggested potential efficacy against gliomas [1]. | No radiographic responses were seen; systemic administration for brain tumors is not recommended [1] [2]. |
The following diagram illustrates the journey of this compound from preclinical hypothesis to clinical outcome, highlighting the central role of the ABCB1 transporter (P-glycoprotein) in its failure to reach targets in the brain.
Figure 1: The path of this compound from preclinical research to clinical evaluation for glioma, highlighting the role of ABCB1/P-gp efflux.
For researchers looking to understand the methodology behind these key findings, here are details on the core experiments.
This methodology directly assessed this compound penetration in human patients [1].
This is a critical pre-study calibration to determine the efficiency of the microdialysis system [1].
The case of this compound underscores a critical challenge in neuro-oncology drug development. While a compound may show strong mechanistic rationale and activity in in vitro models, sufficient delivery to the brain tumor site is paramount. The use of intracerebral microdialysis was pivotal in providing definitive human pharmacokinetic data, preventing further futile investment in clinical trials for brain tumors [1].
The following diagram illustrates the sequence of molecular events through which bafetinib downregulates PD-L1:
This compound inhibits c-Myc transcription, reducing c-Myc protein and suppressing PD-L1 transcription to potentially enhance anti-tumor immunity.
Key experimental evidence confirms this mechanism:
The table below summarizes quantitative data from critical experiments that define the relationship between this compound, c-Myc, and PD-L1.
| Parameter Investigated | Experimental Model | Key Finding | Citation |
|---|---|---|---|
| c-Myc dependence | H292 cells (siRNA knockdown) | PD-L1 inhibition by this compound was abolished when c-Myc was knocked down. | [1] |
| Transcriptional regulation | Multiple NSCLC cell lines | This compound significantly inhibits PD-L1 transcription, but not its protein half-life. | [1] |
| c-Myc downregulation | H292 cells | This compound reduced c-Myc expression via transcription inhibition. | [1] |
| In vivo PD-L1 suppression | CT26 mouse tumor model | This compound (30 mg/kg daily, intragastric) suppressed tumor PD-L1 expression. | [1] |
| This compound potency (original target) | Cell-free kinase assay | IC50 for Bcr-Abl: 5.8 nM; IC50 for Lyn: 19 nM. | [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
| BCR-ABL1 Mutation | Location | Reported Sensitivity to this compound | Supporting Evidence |
|---|---|---|---|
| T315I | Drug contact site | Resistant | Ineffective; does not inhibit this mutant form [1] |
| Wild-type | N/A | Sensitive | Primary target; 25-55x more potent than Imatinib in vitro [1] |
| E255K/V | P-loop | Sensitive | Inhibits phosphorylation in BaF3/E255K cells [1] |
| F317L/V/I | Drug contact site | Resistant | Associated with clinical resistance to similar TKIs [2] |
| Y253H | P-loop | Not fully detailed | P-loop mutations often destabilize drug binding [3] |
| V299L | C-helix | Not fully detailed | A known dasatinib-resistance hotspot [2] |
| Key Characteristic | Experimental/Observational Findings |
|---|---|
| Potency vs. Imatinib | 25 to 55 times more potent than Imatinib in pre-clinical models [1] |
| Activity against P-loop mutations | Shows activity against some P-loop mutations (e.g., E255K) [1] |
| Blood-Brain Barrier Penetration | Human microdialysis study found negligible penetration into brain tissue [4] |
| Multidrug Resistance Reversal | Inhibits ABCB1 and ABCG2 efflux transporters, reversing resistance to chemotherapy drugs like doxorubicin and mitoxantrone [5] |
Key experimental data that defined this compound's profile comes from cellular and clinical studies.
A clinical study used intracerebral microdialysis (ICMD) in patients with recurrent high-grade gliomas to directly measure this compound concentration in brain tissue [4].
This compound's efficacy is limited by specific resistance mechanisms, primarily BCR-ABL1 kinase domain mutations.
This compound resistance mechanisms. T315I causes steric clash, F317 mutations impair binding [2].
This compound is a dual BCR-ABL and Lyn kinase inhibitor designed based on the imatinib scaffold but with higher potency [1]. It binds the inactive conformation of the BCR-ABL1 kinase domain. The T315I gatekeeper mutation causes resistance by introducing a bulkier isoleucine residue, creating a steric clash that prevents inhibitor binding [3] [2]. Mutations at F317 can alter the binding site's conformation and hydrophobic interactions, reducing this compound's efficacy [2].
Bafetinib was originally developed as a second-generation inhibitor for Bcr-Abl-positive leukemias but is characterized as a dual Abl/Lyn tyrosine kinase inhibitor [1] [2]. Its target profile extends beyond these primary kinases.
The table below summarizes the key kinases inhibited by this compound and the functional consequences:
| Kinase Target | Role of Target in Cancer | Consequence of Inhibition by this compound |
|---|---|---|
| Bcr-Abl | Driver oncogene in Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL) [2] | Induces apoptosis in leukemia cells; overcomes imatinib resistance (except for T315I mutation) [2] |
| Lyn (Src Family Kinase) | Regulates cell growth, differentiation, and survival in hematopoietic cells; overexpression in leukemias and some solid tumors contributes to the malignant phenotype [3] [4] | Suppresses growth and survival signals in cancer cells [3] [4] |
| Fyn (Src Family Kinase) | Promotes cancer growth, metastasis, and drug resistance through regulation of cell growth, apoptosis, and motility [5] | Reduces tumor invasion and potentially overcomes drug resistance [5] |
Fyn, a member of the Src family of kinases (SFKs), is a central signaling node that regulates multiple processes in cancer progression [5]. Its oncogenic functions include:
This compound exerts its effects by directly binding to and inhibiting Fyn's tyrosine kinase activity. This inhibition disrupts the downstream signaling networks that Fyn controls.
The diagram below illustrates the signaling pathways mediated by Fyn and how this compound intervenes.
Fyn Signaling and this compound Inhibition. This compound inhibits Fyn kinase, blocking its activation by upstream receptors and its phosphorylation of downstream effectors that drive key oncogenic processes.
Preclinical studies provide quantitative data on this compound's cellular effects.
| Cancer Type | Experimental Model | Key Finding on this compound's Action | Reference |
|---|---|---|---|
| Lung Cancer | In vitro (H292, H1299, H460 cells) | Suppressed PD-L1 protein expression in a dose-dependent manner; reduced cell membrane PD-L1. | [1] |
| Lung Cancer | In vitro (H292 cells) | Inhibited PD-L1 transcription by downregulating c-Myc mRNA; did not affect PD-L1 protein half-life. | [1] |
| Colorectal Cancer | In vivo (CT26 mouse model) | Suppressed PD-L1 expression in tumors and demonstrated anti-tumor activity. | [1] |
| Glioma | Clinical Study (Patients) | This compound concentrations in brain tissue were largely undetectable despite measurable plasma levels, indicating poor blood-brain barrier penetration. | [3] |
For researchers aiming to validate or explore this compound's effects, here are summaries of key methodologies from the literature.
1. Protocol for Assessing PD-L1 Expression Downregulation (In Vitro) [1]
2. Protocol for Determining Brain Penetration (Clinical Neuropharmacokinetics) [3]
The inhibition of Fyn by this compound presents several promising therapeutic implications:
However, a significant challenge exists for treating primary brain tumors:
Intracerebral microdialysis (ICMD) is a well-validated sampling technique that enables continuous monitoring of unbound drug concentrations in the brain extracellular fluid (ECF) of awake, freely moving animals and human patients [1] [2]. This method provides superior temporal resolution compared to traditional tissue homogenization approaches, which cannot distinguish between extracellular, intracellular, and protein-bound drug fractions [3] [4]. The fundamental principle involves implanting a semi-permeable membrane probe into specific brain regions, which is then perfused with an isotonic solution at low flow rates. Molecules smaller than the membrane's molecular weight cutoff (typically 20-100 kDa) diffuse along concentration gradients, allowing collection of dialysates for analysis [2] [5].
Bafetinib (INNO-406) is a second-generation dual BCR-Abl/Lyn tyrosine kinase inhibitor initially developed for treating Philadelphia chromosome-positive leukemia [6] [7]. Preclinical evidence suggested potential activity against glioma models through inhibition of Lyn and Fyn kinases, members of the sarcoma family kinases that contribute to the malignant phenotype of glioblastoma [7] [8]. However, unlike many small molecule drugs, this compound is a known substrate for P-glycoprotein (P-gp), a transmembrane drug efflux pump highly expressed at the blood-brain barrier (BBB) [7]. This characteristic potentially limits its central nervous system penetration, making it an ideal candidate for neuropharmacokinetic assessment using intracerebral microdialysis.
The integration of ICMD with pharmacokinetic-pharmacodynamic (PK-PD) modeling represents a powerful approach in neuroscience drug development [1] [9]. This combination allows researchers to simultaneously monitor drug disposition and corresponding neurotransmitter changes in specific brain regions, establishing direct exposure-response relationships that inform dose selection and optimization in preclinical studies [1]. For drugs targeting the CNS, understanding BBB penetration kinetics is essential for predicting therapeutic efficacy, particularly for conditions like brain tumors where barrier integrity may be variable [6] [3].
Prior to in vivo application, determining probe recovery efficiency is essential for accurate data interpretation. The in vitro recovery of this compound should be assessed using commercially available microdialysis catheters (e.g., 70 Brain Microdialysis Catheter with 10mm membrane length, 20,000 Da molecular weight cut-off). The protocol involves submerging the probe in artificial cerebrospinal fluid (aCSF) containing this compound at a known concentration (e.g., 200 ng/mL) maintained at 37°C [7]. The probe is perfused at different flow rates (0.5-1.0 μL/min) with collection of dialysate samples at regular intervals. Sample analysis via liquid chromatography tandem mass spectrometry (LC-MS/MS) allows calculation of fractional recovery using the formula:
Recovery (%) = (Cout / Cin) × 100
where Cout is the concentration in the dialysate and Cin is the concentration in the external medium [7] [3]. For this compound, recovery rates of 85-90% at 0.5 μL/min and 60-70% at 1.0 μL/min have been reported [7]. The no net flux method is recommended for in vivo recovery determination, which involves perfusing with at least three different concentrations of the drug and measuring the net gain or loss to calculate the point of no net flux [3] [4].
The surgical procedure requires precise stereotaxic implantation of the microdialysis guide cannula into the target brain region. For human studies, placement typically occurs during tumor resection or biopsy procedures, with the catheter positioned in either peritumoral or enhancing brain tissue within 5-15 mm of the resection cavity [7]. For rodent studies, coordinates are determined using a stereotaxic atlas relative to bregma. Following implantation, the probe is secured to the skull using dental cement, and animals are allowed to recover for 24-48 hours before experimentation to restore normal blood-brain barrier functionality and cerebral hemodynamics [2] [3]. Proper placement must be verified post-study via histology or neuroimaging (CT or MRI). For human applications, fused MRI/CT imaging confirms catheter position in enhancing versus peritumoral tissue [7].
Perfusion System Setup: The microdialysis pump is connected to the implanted probe and perfused with artificial CSF (e.g., Perfusion Fluid CNS). The composition should closely match native CSF, containing electrolytes (Na+, K+, Ca2+, Mg2+, Cl-) and maintain physiological pH (7.2-7.4) [2]. The perfusion system must be maintained at 37°C throughout the experiment using a temperature-controlled system.
Sample Collection: After establishing a stable baseline (1-2 hours), administer this compound orally at clinically relevant doses (240-360 mg in humans; appropriate animal doses based on allometric scaling). Collect dialysate samples continuously for 24 hours using fractionated collection (e.g., hourly intervals). For this compound stabilization, add 6 μL of 6% acetic acid to each microvial immediately after collection [7]. Store samples at ≤ -70°C until analysis to prevent degradation.
Parallel Blood Sampling: Collect plasma samples simultaneously with dialysate collection to establish plasma pharmacokinetic profiles. Recommended sampling times: pre-dose, then 0.5, 1, 2, 3, 4, 6, 8, and 12 hours after each this compound dose [7]. This allows direct comparison of plasma versus brain ECF concentrations.
Analytical Methodology: Analyze this compound concentrations in dialysate and plasma using validated LC-MS/MS assays. The typical lower limit of quantification for this compound is 0.1 ng/mL [7]. For neurotransmitter analysis, employ HPLC with electrochemical detection to monitor changes in dopamine, serotonin, noradrenaline, glutamate, GABA, and their metabolites [5].
Table 1: Key Parameters for Intracerebral Microdialysis of this compound
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Probe membrane molecular weight cut-off | 20,000 Da | Optimal for small molecules like this compound (MW 519.96 Da) |
| Perfusion flow rate | 0.5 μL/min | Maximizes recovery (85-90% for this compound) while maintaining temporal resolution |
| Perfusion fluid | Artificial CSF (pH 7.2-7.4) | Maintains physiological environment and minimizes tissue trauma |
| Sample collection interval | 60 minutes | Balances temporal resolution with analyte detectability |
| Post-surgery recovery period | 24-48 hours | Allows BBB integrity restoration and stabilization of extracellular environment |
| Sample stabilization | 6 μL 6% acetic acid per 30 μL sample | Prevents this compound degradation during storage |
Convert dialysate concentrations to actual ECF concentrations using the formula:
CECF = Cdialysate / Recovery
where Recovery is the in vivo recovery factor determined beforehand [3]. Calculate key pharmacokinetic parameters including:
For PK-PD modeling, correlate unbound brain concentrations with relevant pharmacodynamic endpoints, such as changes in neurotransmitter levels or, in clinical settings, tumor response metrics [1] [9].
The neuropharmacokinetic profile of this compound was evaluated in a clinical trial involving seven patients with recurrent high-grade gliomas [6] [7]. Following oral administration of 240-360 mg this compound, 26 dialysate samples per patient were collected and analyzed using LC-MS/MS. The results demonstrated consistently non-detectable this compound levels in cerebral ECF across all but one sample, which showed a minimal concentration of 0.52 ng/mL [7]. This was in stark contrast to the plasma pharmacokinetic profile, which showed mean maximum concentrations of 143±99 ng/mL after the first dose and 247±73 ng/mL after the second dose [7].
Table 2: this compound Pharmacokinetic Parameters in Human Neuropharmacokinetic Study
| Matrix | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Brain-to-Plasma Ratio |
|---|---|---|---|---|---|
| Plasma | 240 (first dose) | 143 ± 99 | 2-4 | Not reported | Not calculable |
| Plasma | 240 (second dose) | 247 ± 73 | 2-4 | Not reported | Not calculable |
| Brain ECF | 240-360 | <0.1 (LLOQ) in 25/26 samples | Not determinable | Not reported | <0.0007 |
| Plasma | 360 | Not reported | Not reported | Not reported | Not calculable |
LLOQ = Lower limit of quantification (0.1 ng/mL)
The methodological strength of this assessment lies in its direct measurement of unbound this compound in the target tissue, providing unequivocal evidence of poor BBB penetration that preclinical models had failed to accurately predict. Rodent studies had previously suggested that this compound concentrations in rat brain reached approximately 10% of plasma levels [7], highlighting the potential discordance between animal and human blood-brain barrier functionality.
Several technical factors must be carefully controlled to ensure reliable intracerebral microdialysis results:
Surgical Trauma and Recovery Period: Probe insertion inevitably causes temporary disruption of the blood-brain barrier. A post-implantation recovery period of 24-48 hours is essential to restore BBB integrity before drug administration [3] [4]. Studies have demonstrated that well-controlled surgical conditions and adequate recovery minimize trauma-induced artifacts in drug transport measurements.
Perfusion Parameters: The composition and temperature of the perfusion fluid significantly impact recovery rates and tissue viability. Isotonic solutions matching CSF electrolyte composition must be maintained at 37°C throughout experiments to mimic physiological conditions [2] [3]. Lower temperatures reduce analyte diffusion and recovery, while non-physiological solutions can alter tissue responsiveness.
Probe Characteristics and Placement: Probe design (concentric vs. linear), membrane material (cuprophane, polycarbonate, polysulfone), and membrane length all influence recovery characteristics [2]. Placement within the target region must be verified histologically or radiologically, as small positional variations can significantly affect concentration measurements, particularly in heterogeneous tissues like brain tumors [7] [3].
Temporal Resolution: The balance between sample collection frequency and analyte detectability must be optimized based on the pharmacokinetic properties of the drug being studied. While shorter intervals provide finer temporal resolution, they result in smaller sample volumes that may challenge analytical detection limits [2] [4].
Intracerebral microdialysis offers several distinct advantages for neuropharmacokinetic assessment:
However, the technique also presents notable limitations:
The this compound case study exemplifies the critical role of intracerebral microdialysis in early drug development decision-making. By demonstrating negligible CNS penetration in humans despite promising preclinical activity, ICMD prevented costly investment in larger clinical trials unlikely to demonstrate efficacy [6] [7]. This "lead-in ICMD study" approach can be performed relatively quickly with small patient numbers (6-8 subjects) without significantly disrupting standard cancer care, making it an efficient strategy for prioritizing CNS drug candidates [7].
Beyond assessing brain tumor therapeutics, ICMD has broad applications in CNS drug development, including mechanistic studies of analgesic, antiepileptic, and antidepressant drugs [1] [9]. The technique enables elucidation of central pharmacodynamic effects through simultaneous monitoring of neurotransmitter systems (dopamine, serotonin, glutamate, GABA, acetylcholine) alongside drug concentrations [5] [9]. This provides unique insights into target engagement and exposure-response relationships at the site of action.
For tyrosine kinase inhibitors like this compound, ICMD data can be complemented by additional mechanistic studies. Although not directly applicable to neuropharmacokinetics, research has shown that this compound inhibits PAR2-induced activation of TRPV4 channels and subsequent mechanical hyperalgesia in murine models, suggesting potential applications as an analgesic [8]. Additionally, this compound has been found to reverse multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters [10], highlighting its complex interactions with membrane transport systems that may influence its own distribution.
Figure 1: Integrated workflow for this compound neuropharmacokinetic assessment combining intracerebral microdialysis sampling with pharmacokinetic-pharmacodynamic modeling.
This information is based on a phase I neuropharmacokinetic study that used intracerebral microdialysis (ICMD) to assess bafetinib levels in the brain [1].
This compound is a dual BCR-Abl/Lyn tyrosine kinase inhibitor. Preclinical data suggested potential activity against gliomas because:
The following table details the dosing regimen used in the clinical study for the microdialysis portion of the protocol.
| Parameter | Specification |
|---|---|
| Indication Studied | Recurrent High-Grade Glioma [1] |
| Recommended Dose | 240 mg or 360 mg orally [1] |
| Administration | On an empty stomach [1] |
| Dosing Schedule | Every 12 hours for 2 doses [1] |
| Treatment Context | Preceded by surgical resection/biopsy and ICMD catheter placement [1] |
The study yielded critical, albeit negative, results regarding this compound's utility for brain tumors. The data are summarized in the table below.
| Parameter | Result |
|---|---|
| Brain ECF Concentration | Below the lower limit of detection (0.1 ng/mL) in 25 of 26 samples; a single sample from one subject was 0.52 ng/mL [1]. |
| Mean Plasma Cmax (Dose 1) | 143 ± 99 ng/mL [1] |
| Mean Plasma Cmax (Dose 2) | 247 ± 73 ng/mL [1] |
| BBB Penetration Conclusion | "this compound does not sufficiently cross intact or disrupted blood-brain barrier" [1]. |
| Clinical Efficacy | No radiographic responses seen; only one patient remained on treatment past two cycles [1]. |
| Study Recommendation | "Systemic administration of this compound is not recommended when investigating this drug as a treatment for brain tumors." [1] |
The core methodology that enabled these definitive findings is detailed below.
The following diagrams illustrate the experimental workflow and the mechanistic reason for the trial's negative outcome.
This study highlights the critical importance of verifying brain penetration in early-phase drug development for CNS malignancies.
While a full method for this compound is not available in the searched literature, the following protocol reconstructs a plausible and reliable approach based on general LC-MS/MS principles and methods for structurally similar kinase inhibitors [1] [2] [3]. You should validate all parameters in your own laboratory.
1. Sample Preparation: Protein Precipitation This is a simple and effective approach for plasma samples.
2. Liquid Chromatography (LC) Conditions The goal is to achieve adequate separation from matrix components.
3. Mass Spectrometry (MS) Detection: Tandem Mass Spec Detection is performed using a triple quadrupole mass spectrometer.
m/z 577.3 → ???)4. Method Validation Any bioanalytical method must be validated as per regulatory guidelines (e.g., FDA/EMA) [1] [2]. Key parameters include:
The table below summarizes the key quantitative data found for this compound and related kinase inhibitors, which can inform your method development.
Table 1: Summary of Analytical Data from Literature
| Analyte | Reported LC-MS/MS Context | Key Quantitative Findings | Source |
|---|---|---|---|
| This compound | Neuro-pharmacokinetic study in human plasma & brain dialysate. | LLOQ: 0.1 ng/mL. Linear range not fully specified. Used for clinical sample analysis. | [5] [6] |
| Dabrafenib | Validated quantitative method in human plasma. | Range: 5-2,000 ng/mL. Accuracy: 94.6-112.0%. Precision (RSD): 1.9-12.0%. | [1] [7] |
| Dabrafenib | Validated quantitative method in human plasma. | Range: 74-2,956 ng/mL. Accuracy (Relative Error): -1.53% to 2.94%. Precision (RSD): <4.65%. | [2] |
| Encorafenib | Validated quantitative method in human plasma. | Range: 10-4,000 ng/mL. Accuracy and precision within acceptable limits. | [1] [7] |
| Encorafenib & Binimetinib | Metabolic stability assessment in human liver microsomes. | Linear Range: 5-500 ng/mL (R² ≥ 0.999). Applied to calculate intrinsic clearance and half-life. | [3] |
For clarity, here is a general workflow diagram outlining the key stages of bioanalysis using LC-MS/MS, from sample collection to data reporting. You can adapt this high-level process for this compound.
The information provided here is a reconstruction and a guide. The specific MRM transition for this compound is a critical piece of information that was not found in the current search results and must be experimentally determined by infusing a pure standard into your mass spectrometer.
This compound is a second-generation dual BCR-Abl/Lyn tyrosine kinase inhibitor that has been investigated for the treatment of leukemia and recurrent high-grade gliomas. Despite its potential efficacy in inhibiting Lyn and Fyn kinase activity in glioma cell lines, challenges with blood-brain barrier (BBB) penetration have limited its application for brain tumors. Intracerebral microdialysis (ICMD) has emerged as a valuable technique for assessing neuropharmacokinetics and determining the extent of drug delivery to the brain, particularly for compounds like this compound where BBB penetration is a critical factor in therapeutic efficacy.
The successful application of microdialysis for quantifying this compound concentrations in brain tissue requires careful optimization of experimental parameters, with flow rate being among the most critical. Microdialysis enables continuous measurement of unbound, pharmacologically active drug concentrations in the brain extracellular fluid (ECF), providing critical data for calculating unbound plasma-to-brain partition coefficients (Kp,uu). However, hydrophobic compounds like this compound present unique technical challenges due to their propensity for non-specific binding to microdialysis system components, potentially leading to low recovery rates and substantial carry-over effects that can compromise data accuracy [1].
In vitro recovery experiments for this compound were conducted using a 70 Brain Microdialysis Catheter with a semipermeable membrane molecular weight cut off of 20,000 Da. The catheter was submerged in artificial cerebrospinal fluid containing this compound (200 ng/ml) at 37°C, with dialysate samples analyzed by liquid chromatography tandem mass spectrometry (LC-MS/MS). The results demonstrated a significant flow rate dependency for this compound recovery [2] [3]:
Table 1: this compound Recovery Rates at Different Flow Rates
| Flow Rate (μL/min) | Recovery Percentage (%) | Sample Collection Interval |
|---|---|---|
| 0.5 | 85-90% | Regular intervals |
| 1.0 | 60-70% | Regular intervals |
This inverse relationship between flow rate and recovery is consistent with the behavior of many compounds in microdialysis systems. The higher recovery at slower flow rates (0.5 μL/min) is attributed to increased time for diffusion equilibrium across the semipermeable membrane. This optimized flow rate was subsequently employed in clinical neuropharmacokinetic studies of this compound in patients with recurrent high-grade gliomas [3].
The recovery data obtained from in vitro experiments directly informed clinical study design. In the subsequent patient study, six subjects with recurrent high-grade gliomas underwent microdialysis catheter placement into either peritumoral or enhancing brain tissue during tumor resection or biopsy. Following a 24-hour recovery period, patients received this compound (240 or 360 mg orally), with the same dose repeated 12 hours later. Dialysate samples were continuously collected for 24 hours using the optimized flow rate of 0.5 μL/min, with parallel plasma samples obtained for comparison [3] [4].
The clinical findings revealed that This compound concentrations in brain ECF were below the lower limit of detection of the assay (0.1 ng/ml) in all samples except one from a single subject that measured 0.52 ng/ml. This was despite mean plasma this compound maximum concentrations of 143±99 ng/ml and 247±73 ng/ml after dose 1 and 2, respectively. These results demonstrated that This compound does not sufficiently cross the intact or disrupted blood-brain barrier, leading to the recommendation that systemic administration of this compound is not promising when investigating this drug as a treatment for brain tumors [4].
Equipment and Reagents:
Procedure:
Non-Specific Binding Assessment:
Tubing Adsorption Test:
Hydrophobic compounds like this compound present particular challenges for microdialysis due to their pronounced non-specific binding to system components. To address these issues:
Several calibration methods can be employed to determine accurate recovery rates, each with distinct advantages and limitations:
Table 2: Microdialysis Recovery Calibration Methods
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| In Vitro Dialysis | RR = Cdialysate/Cexternal | Simple, no animals needed | May not reflect in vivo conditions |
| Retrodialysis | RR = (Cperfusate - Cdialysate)/Cperfusate | Accounts for mass transfer resistance | Requires drug-free brain tissue |
| No-Net-Flux | Steady-state concentration measurements | Well-investigated methodology | Time-consuming, requires multiple animals |
For this compound, the retrodialysis method is recommended as it accounts for mass transfer resistance similar to that occurring in vivo. In this approach, the probe is immersed in a stirred blank Ringer's solution containing 0.5-1.5% BSA at 37°C, then perfused with this compound solution (100 ng/mL) at 0.5 μL/min. After equilibration, three consecutive fractions are collected at 1-hour intervals for analysis [1].
The following diagram illustrates the complete experimental workflow for this compound in vitro recovery assessment using microdialysis:
Figure 1: this compound Microdialysis Recovery Experiment Workflow
To ensure the reliability of this compound recovery data:
The optimized microdialysis protocols detailed in these application notes provide a validated methodology for assessing this compound recovery in vitro, with direct relevance to neuropharmacokinetic studies. The flow rate of 0.5 μL/min has been demonstrated to achieve optimal recovery rates of 85-90% for this compound, making it the recommended condition for future studies. These methods have proven valuable in determining that This compound does not achieve therapeutically relevant concentrations in brain tissue despite adequate plasma levels, informing critical decisions in drug development pipelines.
The principles and techniques described herein can be adapted for other hydrophobic compounds under investigation for CNS indications, potentially accelerating the development of therapeutics for brain tumors and other neurological disorders. By implementing these standardized protocols, researchers can generate reliable, reproducible data on drug penetration across the blood-brain barrier, ultimately supporting more informed decisions in CNS drug development.
Glioblastoma multiforme (GBM) remains one of the most challenging central nervous system malignancies, with a median survival of approximately 14-16 months despite aggressive multimodality treatment [1] [2]. The current standard of care involves maximal safe surgical resection followed by radiotherapy with concurrent and adjuvant temozolomide (TMZ), an alkylating chemotherapy agent [3]. However, therapeutic efficacy is substantially limited by intrinsic and acquired chemoresistance, necessitating novel treatment approaches. Among the most promising strategies is targeted molecular therapy against key signaling pathways driving gliomagenesis and treatment resistance, particularly those involving receptor tyrosine kinases (RTKs).
The rationale for combining bafetinib with temozolomide and erlotinib stems from the complex molecular pathophysiology of GBM, which frequently involves dysregulation of multiple signaling networks. While erlotinib targets the epidermal growth factor receptor (EGFR) pathway—amplified in approximately 40% of GBMs [1]—this compound inhibits Lyn and Fyn kinases of the Src family, which are implicated in glioma invasion and survival [4] [5]. Preclinical evidence suggests that co-activation of Fyn kinase with EGFR promotes tumor invasion and survival in glioblastoma [5], providing a strong mechanistic basis for dual targeting of these pathways. Furthermore, EGFRvIII, a constitutively active mutant variant present in approximately 30% of GBM patients, drives cross-activation of other RTKs like cMET, contributing to therapeutic resistance [6]. This combination approach aims to simultaneously target multiple resistance mechanisms while sensitizing tumor cells to temozolomide chemotherapy.
A critical consideration for CNS-targeted therapies is adequate blood-brain barrier (BBB) penetration, which has been specifically evaluated for this compound using intracerebral microdialysis (ICMD) in patients with recurrent high-grade gliomas [4] [5]. This technique allows direct measurement of drug concentrations in the brain extracellular fluid (ECF), providing crucial human pharmacokinetic data often not available from preclinical models.
Table 1: this compound Neuropharmacokinetic Profile in Recurrent High-Grade Glioma Patients
| Parameter | Findings | Clinical Implications |
|---|---|---|
| Study Design | ICMD in 6 patients during tumor resection/biopsy; this compound 240 or 360 mg orally | Direct human brain ECF measurement; gold standard for CNS penetration assessment |
| Brain ECF Concentration | Below lower limit of detection (0.1 ng/mL) in 25/26 samples; single detection at 0.52 ng/mL | Insufficient brain penetration for therapeutic efficacy against gliomas |
| Plasma Concentration | Mean Cmax: 143±99 ng/mL (dose 1); 247±73 ng/mL (dose 2) | Adequate systemic exposure but poor CNS penetration |
| BBB Penetration | <0.1% of plasma levels reach brain ECF | P-glycoprotein-mediated efflux likely mechanism for poor penetration |
| Therapeutic Implications | No radiographic responses observed; only 1 patient continued past 2 cycles | Not recommended for systemic administration in brain tumors |
The neuropharmacokinetic assessment revealed that this compound concentrations in the brain ECF were below the lower limit of detection (0.1 ng/mL) in 25 out of 26 dialysate samples collected from six patients, with only one sample from a single subject showing a minimal concentration of 0.52 ng/mL [4]. This is particularly significant when compared to mean plasma maximum concentrations of 143±99 ng/mL after the first dose and 247±73 ng/mL after the second dose, indicating that less than 0.1% of plasma concentrations reached the brain ECF. This profound disparity between systemic and cerebral exposure is primarily attributed to this compound being a substrate for P-glycoprotein (P-gp), a transmembrane drug efflux pump highly expressed at the BBB [4] [5]. These findings fundamentally limit the utility of systemically administered this compound for brain tumor therapy and underscore the critical importance of early neuropharmacokinetic assessment in CNS drug development.
The combination of erlotinib and temozolomide has been evaluated in multiple clinical trials for GBM, with variable results highlighting the complex relationship between target engagement, patient selection, and therapeutic efficacy.
Table 2: Erlotinib-Temozolomide Combination Therapy in Glioblastoma Clinical Trials
| Trial Parameter | Phase II Study [1] [2] | North Central Cancer Treatment Group N0177 [7] | Phase I Dose-Escalation [8] [9] |
|---|---|---|---|
| Patient Population | 65 adults with newly diagnosed GBM/gliosarcoma | 97 adults with newly diagnosed GBM | 83 with stable/recurrent malignant glioma |
| Treatment Protocol | Erlotinib (100-500 mg/d) + TMZ during & after XRT | Erlotinib (150 mg/d) + TMZ + RT | Erlotinib (100-500 mg/d) ± TMZ with EIAED stratification |
| Dosing Considerations | Higher doses (200-300 mg/d) with EIAEDs; rash-guided escalation | Fixed dose without EIAEDs; 1 wk erlotinib lead-in | MTD: 200 mg/d without EIAED; 450 mg/d with EIAED + TMZ |
| Efficacy Outcomes | Median survival: 19.3 mo (vs 14.1 mo historical controls) | Median survival: 15.3 mo; no benefit vs TMZ-era controls | 8/57 PR; 6/57 PFS >6 mo |
| Molecular Correlates | MGMT methylation + PTEN positivity associated with improved survival | No predictive value of EGFRvIII, p53, PTEN status | NR |
| Safety Profile | Well-tolerated; rash, diarrhea, fatigue most common | Expected toxicity profile; no unexpected adverse events | Rash, fatigue, diarrhea (mild-moderate) |
The phase II study combining erlotinib with temozolomide during and after radiotherapy demonstrated a promising median survival of 19.3 months compared to 14.1 months in historical controls, with a hazard ratio of 0.64 (95% CI: 0.45-0.91) [1] [2]. Importantly, this study revealed significant biomarker associations, with MGMT promoter methylation and PTEN positivity showing strong correlation with improved survival outcomes. In contrast, the North Central Cancer Treatment Group N0177 trial, while meeting its primary endpoint with a median survival of 15.3 months, showed no significant benefit when compared to temozolomide-era controls, with recursive partitioning analysis class-specific comparisons revealing similar outcomes to the European standard therapy [7]. This trial also found no predictive value for EGFRvIII, p53, or PTEN status, highlighting the challenges in identifying reliable biomarkers for EGFR-targeted therapies in GBM.
The dosing strategy for erlotinib in glioma patients requires special consideration of concomitant medications, particularly enzyme-inducing antiepileptic drugs (EIAEDs), which substantially reduce erlotinib exposure through CYP450 induction [8] [9]. The phase I dose-escalation study established recommended phase II doses of 200 mg/day for patients not receiving EIAEDs and 450 mg/day for those receiving temozolomide plus erlotinib with an EIAED, with the possibility of escalation to at least 500 mg/day for patients receiving erlotinib alone with an EIAED [9]. This pharmacokinetic interaction underscores the necessity of dose stratification based on concomitant medications in neuro-oncology trials.
The intracerebral microdialysis (ICMD) protocol employed in this compound assessment provides a robust methodology for evaluating blood-brain barrier penetration of novel therapeutic agents [4] [5]:
This protocol enables direct measurement of unbound drug concentrations in the brain extracellular fluid, representing the pharmacologically active fraction at the target site. The inclusion of parallel plasma sampling allows calculation of partition coefficients and assessment of blood-brain barrier penetration efficiency.
Comprehensive evaluation of combination therapy efficacy requires a multi-faceted approach assessing multiple aspects of tumor cell biology:
Cell Viability and Combination Index Analysis: Seed GBM cells (3×10³/well for U87MG, 2×10³/well for U87EGFRvIII) in 96-well plates and incubate with vehicle, individual agents, or combinations for 24-72 hours. Assess viability using MTT assay (5mg/mL for 4 hours), dissolve formazan crystals in DMSO, and measure absorbance at 570nm. Calculate combination index (CI) using CompuSyn software, where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism [6].
Clonogenic Survival Assay: Plate 2000 cells/well in 6-well plates with complete media. After overnight incubation, treat with single agents or combination for 48 hours. Wash with PBS, then allow cells to grow in 2% media for 12 days. Fix colonies in methanol, stain with crystal violet solution, dissolve in 10% acetic acid, and measure absorbance at 570nm [6].
Cell Cycle Analysis and Senescence Assessment: Analyze cell cycle distribution by flow cytometry following drug treatments. Perform quantitative in situ senescence-associated β-galactosidase (SA-β-gal) staining at pH 6.0, capture images using light microscopy, and quantify SA-β-gal positive cells from multiple representative areas (n=7) [6].
Migration and Invasion Assays: Evaluate migration using 24-well plate cell culture inserts and invasion with BioCoat Matrigel invasion chambers. Seed cells in serum-free medium in the upper chamber, with complete medium as chemoattractant in the lower chamber. After incubation, fix and stain migrated/invaded cells, then count under microscopy [6].
Cancer Stem Cell Self-Renewal Assessment: Isolate CSCs from GBM cell lines using established methods. Evaluate sphere-forming capacity in serum-free neural stem cell media supplemented with EGF and FGF. Treat with single agents or combinations and quantify sphere formation and size distribution [6].
The therapeutic targets of this compound, temozolomide, and erlotinib converge on critical signaling networks driving gliomagenesis, treatment resistance, and cancer stem cell maintenance.
Diagram 1: Signaling Pathways and Therapeutic Targeting in Glioblastoma. This diagram illustrates the key molecular pathways targeted by this compound, erlotinib, and temozolomide in GBM, highlighting potential mechanisms of synergy and resistance.
The EGFR/EGFRvIII pathway activation, present in a substantial subset of GBM patients, drives tumorigenesis through multiple downstream effectors, including PI3K/AKT/mTOR and Ras/Raf/ERK signaling networks that promote proliferation, survival, and treatment resistance [1] [6]. Importantly, EGFRvIII demonstrates cross-activation with other receptor tyrosine kinases, particularly cMET, which contributes to the maintenance of cancer stem cells and therapeutic resistance [6]. Simultaneously, Lyn and Fyn kinases of the Src family, targeted by this compound, co-activate with EGFR receptors to promote tumor invasion and survival [4] [5]. The convergence of these pathways on critical downstream effectors like focal adhesion kinase (FAK) and JAK2/STAT3 signaling creates a network of redundant survival signals that may necessitate combination targeting approaches.
Temozolomide introduces a complementary mechanism of action through DNA alkylation, primarily at the O6 position of guanine, triggering DNA damage response and ultimately apoptosis when repair mechanisms are overwhelmed [3]. The efficacy of temozolomide is significantly influenced by MGMT (O6-methylguanine-DNA methyltransferase) DNA repair protein expression, with promoter methylation status serving as an important predictive biomarker [1] [2]. Emerging evidence suggests that targeted agents may enhance temozolomide efficacy not only through direct cytotoxicity but also by modulating DNA damage response pathways and overcoming microenvironment-mediated resistance mechanisms.
The clinical development of targeted therapy combinations in GBM requires careful attention to patient stratification biomarkers that may predict therapeutic response:
The integration of these biomarkers into clinical trial design enables enrichment strategies that maximize the potential to detect treatment efficacy in molecularly defined patient subsets.
Given the limited blood-brain barrier penetration of this compound documented in clinical studies [4] [5], alternative combination approaches with superior CNS pharmacokinetics warrant consideration:
The combination of this compound with temozolomide and erlotinib represents a mechanistically rational approach for GBM treatment, simultaneously targeting multiple dysregulated signaling pathways. However, clinical translation is fundamentally limited by inadequate blood-brain barrier penetration of this compound, as definitively demonstrated by intracerebral microdialysis studies showing brain ECF concentrations below quantifiable limits [4] [5]. This critical pharmacokinetic limitation highlights the essential role of early neuropharmacokinetic assessment in CNS drug development and the potential perils of extrapolating from preclinical models.
Future directions should focus on the development of CNS-penetrant Lyn/Fyn inhibitors or alternative delivery strategies that overcome P-gp-mediated efflux. Additionally, combination approaches building on the demonstrated efficacy of erlotinib with temozolomide in molecularly selected patient populations [1] [2] should incorporate novel agents with favorable blood-brain barrier penetration profiles. The integration of comprehensive molecular profiling, advanced pharmacokinetic assessment, and rational combination design remains essential for advancing therapeutic options for this devastating disease.
Bafetinib (INNO-406) is a second-generation dual tyrosine kinase inhibitor originally developed for treating Philadelphia chromosome-positive leukemia through its potent inhibition of Bcr-Abl and Lyn kinases [1]. Recent drug repositioning studies have identified this compound as a promising antiviral candidate against SARS-CoV-2, the virus responsible for the COVID-19 pandemic [2] [3]. The necessity for effective therapeutics against COVID-19 remains critical despite vaccination campaigns, especially considering the challenges of global distribution, vaccine equity, and emerging variants. This compound represents an especially promising candidate due to its dual inhibitory capability – it simultaneously targets both viral replication mechanisms and host cell factors essential for SARS-CoV-2 infection [4] [3].
Research led by Tampere University demonstrated that this compound significantly inhibits SARS-CoV-2 infection in human cell cultures, with particular efficacy against the Delta variant [2]. Independent validation from the University of Liverpool further confirmed that this compound inhibits SARS-CoV-2 replication in human cell line models at concentrations that did not result in cytotoxicity [3]. The mechanistic basis for this inhibition involves this compound's action on key host proteases and its ability to block viral-induced syncytia formation, a pathogenic feature of SARS-CoV-2 infection [4]. These findings position this compound as a compelling therapeutic candidate worthy of further investigation and development.
This compound exerts its anti-SARS-CoV-2 activity primarily through inhibition of critical host factors that facilitate viral entry and replication. SARS-CoV-2 cellular entry depends on the binding of the viral spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, followed by proteolytic cleavage by host proteases including transmembrane protease serine 2 (TMPRSS2), cathepsin B (CTSB), and cathepsin L (CTSL) [4]. Research has demonstrated that this compound significantly reduces expression levels of ACE2 receptor and the cell surface proteolytic enzymes CTSB and CTSL, thereby impairing the virus's ability to prime host cells for entry [4]. Additionally, this compound inhibits the activity of cellular tyrosine kinases SRC and MYLK, which have been identified as high-confidence substrates of SARS-CoV-2 proteases and play crucial roles in viral replication [3].
A groundbreaking discovery from the Tampere University research revealed that this compound exhibits strong synergistic effects when combined with 7-hydroxystaurosporine (UCN-01), another kinase inhibitor [2] [4]. This drug combination demonstrated enhanced efficacy in inhibiting SARS-CoV-2 infection compared to either compound alone. The synergistic action is particularly effective against virus-induced syncytia formation – a pathological process where infected cells fuse with neighboring cells to form multinucleated structures that facilitate viral spread while evading immune detection [4]. The combination therapy effectively blocked this syncytia formation, suggesting a potent mechanism for limiting disease progression and severity.
Table 1: Key Mechanisms of this compound Against SARS-CoV-2
| Mechanistic Category | Specific Target | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Viral Entry Inhibition | ACE2 receptor expression | Reduced viral binding to host cells | Downregulation in human epithelial cells [4] |
| Viral Entry Inhibition | CTSB/CTSL expression | Impaired viral fusion and endosomal escape | Decreased protease activity [4] |
| Host Kinase Signaling | SRC kinase | Inhibition of viral replication | siRNA validation & drug targeting [3] |
| Host Kinase Signaling | MYLK kinase | Disruption of viral life cycle | siRNA validation & drug targeting [3] |
| Pathogenesis Inhibition | Syncytia formation | Reduced cell-cell fusion & viral spread | Blocked syncytia in Calu-3 cells [4] |
The following diagram illustrates the multifaceted mechanism by which this compound inhibits SARS-CoV-2 infection:
Diagram 1: Mechanism of this compound inhibition of SARS-CoV-2 infection. This compound targets multiple host factors (ACE2, CTSB/CTSL, SRC, MYLK) to block viral entry, replication, and syncytia formation, with synergistic effects when combined with 7-hydroxystaurosporine.
Experimental studies have consistently demonstrated this compound's dose-dependent inhibition of SARS-CoV-2 infection across multiple cell models. In human epithelial cell cultures, this compound significantly reduced viral infection at non-cytotoxic concentrations [2] [3]. The therapeutic window – the difference between effective antiviral concentrations and cytotoxic concentrations – was favorable, with efficacy observed at concentrations below those causing cellular toxicity [3]. Notably, this compound maintained its efficacy against the Delta variant of SARS-CoV-2, suggesting that its mechanism of action may be effective across multiple variants of concern [2].
The combination of this compound with 7-hydroxystaurosporine demonstrated markedly enhanced antiviral efficacy compared to monotherapy approaches [4]. Researchers quantified this synergy using combination indices and demonstrated that the drug combination produced greater-than-additive effects in inhibiting both viral infection and syncytia formation [4]. This synergistic combination allowed for lower effective doses of each drug, potentially reducing the risk of dose-related toxicity while maintaining therapeutic efficacy.
Table 2: Quantitative Efficacy of this compound Against SARS-CoV-2 In Vitro
| Experimental Model | Virus Variant | Effective Concentration | Cytotoxicity Threshold | Key Findings | Reference |
|---|---|---|---|---|---|
| Human epithelial cells | Wild-type | Significant inhibition at 3 μM | >3 μM (non-cytotoxic) | Inhibition of infection & syncytia | [4] |
| Human epithelial cells | Delta | Significant inhibition at 3 μM | >3 μM (non-cytotoxic) | Maintained efficacy against variant | [2] |
| Human cell line model | Wild-type | Dose-dependent reduction | No cytotoxicity at effective doses | Reduced viral titers | [3] |
| Calu-3 cells | Wild-type | Synergistic with 7-hydroxystaurosporine | Enhanced therapeutic index | Complete syncytia inhibition | [4] |
Purpose: To evaluate the antiviral efficacy of this compound against SARS-CoV-2 infection in human epithelial cell cultures.
Materials:
Methodology:
Validation: The University of Liverpool researchers confirmed this compound's efficacy using this approach, demonstrating dose-dependent reduction in SARS-CoV-2 titers at non-cytotoxic concentrations [3].
Purpose: To evaluate the effect of this compound on SARS-CoV-2-induced syncytia formation.
Materials:
Methodology:
Validation: Tampere University researchers demonstrated that this compound combined with 7-hydroxystaurosporine strongly inhibited viral-induced syncytia formation [4].
The following diagram illustrates the integrated computational and experimental workflow used to identify and validate this compound as a SARS-CoV-2 inhibitor:
Diagram 2: Integrated computational-experimental workflow for identifying this compound as a SARS-CoV-2 inhibitor. The approach combined multiple bioinformatics and cheminformatics methods to prioritize candidates from large compound libraries before experimental validation.
This compound exhibits a favorable pharmacokinetic profile for potential repurposing as an antiviral agent. Studies in patients with high-grade gliomas revealed that after oral administration of 240-360 mg doses, this compound reached peak plasma concentrations of 143±99 ng/mL (approximately 0.3 μM) after the first dose and 247±73 ng/mL (approximately 0.5 μM) after the second dose [5]. Importantly, neuropharmacokinetic assessment using intracerebral microdialysis demonstrated that this compound does not significantly cross the intact or disrupted blood-brain barrier, with brain concentrations below detectable levels (<0.1 ng/mL) in most samples [5]. This limited CNS penetration may actually be advantageous for respiratory viral infections like COVID-19, potentially reducing the risk of central nervous system-related side effects.
The safety profile of this compound has been established through earlier oncology trials. At concentrations effective against SARS-CoV-2 (1-3 μM), this compound demonstrated minimal cytotoxicity in human cell lines [3]. The therapeutic index appears favorable, with antiviral activity achieved at concentrations well below those associated with significant cellular toxicity. In clinical studies for leukemia, the maximum tolerated dose was established at 240 mg daily, with dose-limiting toxicities including myelosuppression and elevated lipase levels [5]. For potential COVID-19 applications, shorter treatment durations would likely be required, potentially mitigating some adverse effects observed in chronic administration for cancer.
This compound's potential to inhibit ABCB1 and ABCG2 transporters [1] necessitates consideration of drug-drug interactions when used in combination with other therapeutics. However, this property may be strategically employed to enhance the efficacy of other antiviral agents that are substrates of these transporters. The demonstrated synergy with 7-hydroxystaurosporine suggests that combination approaches could allow for lower dosing of each agent while maintaining efficacy, potentially improving safety profiles [4]. Further investigation is needed to explore this compound's interaction with other COVID-19 therapeutics such as remdesivir, nirmatrelvir, or molnupiravir.
This compound represents a promising repurposed therapeutic candidate against SARS-CoV-2 infection through its multi-targeted inhibition of host factors essential for viral entry and replication. The integrated computational-experimental approach that identified this compound demonstrates a powerful paradigm for rapid drug repositioning in pandemic response [2] [4]. The well-characterized safety profile from previous oncology trials potentially accelerates its path to clinical evaluation for COVID-19.
These application notes provide researchers with comprehensive protocols and data to further investigate this compound's antiviral properties and mechanism of action. Future research directions should include:
The promising in vitro results, combined with this compound's established pharmacological profile, support its continued investigation as a potential therapeutic option for COVID-19 and possibly other viral infections that utilize similar host entry mechanisms.
The programmed cell death protein 1 (PD-1) and its ligand programmed death ligand-1 (PD-L1) pathway enables tumor cells to evade immune destruction. While antibody-based therapies targeting this axis are established, their limitations include poor tumor penetration and immune-related adverse events. Small molecule inhibitors like bafetinib (INNO-406, NS-187) present a promising alternative [1] [2].
This compound is a dual Bcr-Abl/Lyn tyrosine kinase inhibitor. Recent research reveals a novel, immune-related function: it dramatically suppresses PD-L1 protein expression in a dose-dependent manner in non-small cell lung cancer (NSCLC) cells. This suppression occurs at the transcriptional level, without affecting the PD-L1 protein half-life. The central mechanism involves the downregulation of the transcription factor c-Myc [1] [3]. This compound inhibits the transcription of c-Myc, which in turn leads to reduced transcription of the PD-L1 gene. Crucially, the PD-L1 inhibition caused by this compound is abolished when c-Myc is knocked down, confirming its essential role in this pathway [1] [2].
The diagram below illustrates this mechanistic pathway:
The efficacy of this compound in suppressing PD-L1 has been demonstrated both in vitro and in vivo.
| Experimental Model | Treatment | Key Outcome | Observed Effect | Reference |
|---|---|---|---|---|
| H292 NSCLC cells (in vitro) | This compound (0.625, 1.25, 2.5 μM, 24h) | PD-L1 protein expression | Dose-dependent suppression | [1] [2] |
| H292 NSCLC cells (in vitro) | This compound (2.5 μM, 24h) | Cell membrane PD-L1 (via Flow Cytometry) | Significant reduction | [1] |
| H292 NSCLC cells (in vitro) | c-Myc siRNA + this compound | PD-L1 expression | PD-L1 inhibition is abolished | [1] [2] |
| Multiple NSCLC cell lines | This compound (2.5 μM, 24h) | c-Myc mRNA levels | Significant inhibition of transcription | [1] |
| CT26 tumor mouse model (in vivo) | This compound (30 mg/kg, daily, intragastric) | Intratumoral PD-L1 expression | Confirmed suppression in vivo | [1] [2] |
| Cell Line / Model | Assay Type | Parameter | Effect of this compound | Notes |
|---|---|---|---|---|
| H292 (Human NSCLC) | Western Blot | PD-L1 Protein | Dose-dependent decrease (0.625-2.5 μM) | [1] |
| H292 (Human NSCLC) | Flow Cytometry | Membrane PD-L1 | Significant reduction | [1] |
| H292 (Human NSCLC) | qRT-PCR | PD-L1 mRNA | Decreased | Indicates transcriptional regulation [1] |
| H292 (Human NSCLC) | qRT-PCR | c-Myc mRNA | Decreased | Confirms c-Myc transcription inhibition [1] |
Below are standardized protocols for key experiments validating this compound's effect on PD-L1 expression.
This protocol is used to assess the dose-dependent effect of this compound on PD-L1 and c-Myc in lung cancer cell lines [1] [2].
The workflow for the key in vitro experiments is summarized below:
This protocol is critical for confirming the necessity of c-Myc in this compound-induced PD-L1 suppression [1].
This protocol describes the evaluation of this compound's effect on tumor PD-L1 expression in a mouse model [1].
The discovery that this compound transcriptionally regulates PD-L1 via c-Myc provides a strong rationale for its repurposing as an oral small-molecule agent for cancer immunotherapy. Its potential advantages over antibodies include better tumor tissue penetration and the convenience of oral administration [1] [5].
Combining this compound with other immunotherapeutic agents, such as PD-1/PD-L1 blocking antibodies, could be a promising strategy to overcome resistance to existing immunotherapies. Furthermore, the c-Myc/PD-L1 axis represents a vulnerable node in tumor immune evasion, and this compound offers a tool to target it [1] [6].
The design of contemporary clinical trials for bafetinib is informed by its mechanism of action and earlier-phase trial results.
Before initiating clinical trials, robust preclinical protocols are essential to validate this compound's activity and mechanisms. The following sections provide detailed methodologies.
This computational protocol predicts this compound's impact on biological processes by analyzing its targets within functional protein-protein interaction networks [7] [8].
1. Experimental Workflow The diagram below outlines the key steps for this computational analysis.
2. Materials and Equipment
3. Step-by-Step Procedure
This experimental protocol uses the Matrix-Augmented Pooling Strategy (MAPS) with a single-temperature thermal shift assay (iTSA) to identify direct and off-target interactions of this compound across multiple cell lines simultaneously [5].
1. Experimental Workflow The diagram below illustrates the MAPS-iTSA process for high-throughput target deconvolution.
2. Materials and Equipment
3. Step-by-Step Procedure
The tables below summarize quantitative data critical for designing experiments and clinical trials with this compound.
Table 1: this compound Preclinical and Clinical Dosage Summary
| Context | Model/Phase | Dosage / Concentration | Key Outcome / IC50 | Reference |
|---|---|---|---|---|
| In Vitro | Cell-free assay | N/A | IC50 for Abl: 5.8 nM; IC50 for Lyn: 19 nM | [2] |
| In Vitro | K562 cells (CML) | N/A | IC50 for Bcr-Abl autophosphorylation: 11 nM | [2] |
| In Vivo | KU812 mouse xenograft | 20 mg/kg/day (oral) | Completely inhibited tumor growth | [2] |
| Clinical | Phase 2 (B-CLL) | 240 mg BID (oral) | Partial nodal responses; well-tolerated | [3] |
| Clinical (Proposed) | Phase 2 (B-CLL) | 360 mg BID (oral) | Suggested for higher exposure | [3] |
Table 2: Patient Profile from Previous Phase 2 B-CLL Trial
| Parameter | Characteristics |
|---|---|
| Patient Number | 16 (Intent-to-Treat) |
| Median Age | 71 years (Range: 55-88) |
| Prior Treatments | Median of 3 regimens (Range: 1-6) |
| Cytogenetics | 9 of 12 tested patients had del(17p;13) |
| Treatment Duration | Median of 2 months (Range: 0.25-5) |
| Most Common AEs | Fatigue, Nausea, Elevated Liver Enzymes (Grade 1-2) |
| Reference | [3] |
The table below summarizes key pharmacokinetic parameters of this compound from a study on patients with recurrent high-grade gliomas [1].
| Parameter | Value (after dose 1) | Value (after dose 2) | Notes |
|---|---|---|---|
| Dose | 240 mg or 360 mg, orally | 240 mg or 360 mg, orally (12 hours after first dose) | 240 mg was the maximum tolerated dose from a prior phase I study [1]. |
| Mean Plasma C~max~ | 143 ± 99 ng/mL | 247 ± 73 ng/mL | C~max~: Maximum plasma concentration [1]. |
| Brain ECF Concentration | Below limit of detection (0.1 ng/mL) in almost all samples | Below limit of detection (0.1 ng/mL) in almost all samples | Measured via intracerebral microdialysis; indicates poor blood-brain barrier penetration [1]. |
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Used for quantifying this compound in plasma and dialysate samples [1]. |
While a specific protocol for this compound is not available, the following workflow outlines the crucial steps for developing and validating a robust bioanalytical method for this compound in human plasma, based on standard practices for TKI analysis [2].
This compound (INNO-406, NS-187) is a second-generation dual Bcr-Abl/Lyn tyrosine kinase inhibitor originally developed for treating imatinib-resistant chronic myeloid leukemia (CML). It was specifically designed to overcome limitations of first-generation inhibitors by exhibiting 25-50 times greater potency than imatinib while maintaining a narrower kinase selectivity profile to reduce adverse effects. Despite its primary indication for hematological malignancies, recent computational and experimental studies have revealed unexpected therapeutic potentials that justify comprehensive target profiling. The complex polypharmacology of this compound extends beyond its intended targets, affecting various biological processes and signaling pathways that underlie its efficacy and side effect profile. [1] [2]
The emergence of systems pharmacology approaches has revolutionized drug development by enabling comprehensive understanding of drug action at the cellular level. Computational prediction of drug target profiles is particularly valuable for drug repurposing and side effect prediction, significantly reducing the time and cost associated with drug development. For this compound, computational approaches have proven essential in identifying its multi-target mechanisms and potential applications in solid tumors and other indications. These methods leverage chemical proteomics data, protein-protein interaction networks, and structural information to generate testable hypotheses about drug mechanisms, providing researchers with valuable insights for guiding experimental validation. [3] [4]
The computational framework for predicting this compound's target profile is grounded in network pharmacology principles, which conceptualize cellular processes as interconnected networks of protein interactions. This approach recognizes that drugs exert their effects by perturbing functional modules within these networks, rather than through isolated interactions with single targets. The methodology integrates chemical proteomics data with protein-protein interaction networks to map the global perturbation landscape of this compound, enabling the identification of key biological processes and pathways affected by the drug. This comprehensive perspective contrasts with traditional single-target paradigms and provides a more realistic model of drug polypharmacology. [3]
The core innovation of this framework lies in its treatment of both direct and peripheral perturbations of functional sub-networks. Unlike conventional gene ontology enrichment analyses that focus solely on direct drug targets, this approach recognizes that drug targets can perturb protein interaction networks and biological processes without being directly part of them. By accounting for these indirect network effects, the method captures the systems-level impact of this compound on cellular function, enabling more accurate predictions of therapeutic effects and potential side effects. The framework also incorporates an affinity scoring system that weights drug targets based on interaction strengths derived from chemical proteomics data, adding a quantitative dimension to the network analysis. [3] [4]
The computational workflow for this compound target profiling follows a systematic pipeline that transforms raw chemical proteomics data into mechanistic insights and testable predictions. As shown in Figure 1, the process begins with data acquisition and progresses through network construction, functional analysis, and experimental validation. Each stage generates specific outputs that feed into subsequent steps, creating an iterative cycle of hypothesis generation and testing. The entire workflow is designed to be modular and flexible, allowing researchers to adapt specific components based on data availability and research questions. [3]
Figure 1: Overall Computational Workflow for this compound Target Profiling
Successful computational prediction of this compound's target profile requires the integration of multiple data types from various sources. The core dataset consists of the drug target profile obtained through chemical proteomics, which identifies proteins that physically interact with this compound. This profile should include quantitative affinity measures derived from mass spectrometry peptide counts, typically expressed as the ratio of non-competed to competed peptide counts. Additionally, a comprehensive human protein-protein interaction network is essential, compiled from databases such as HPRD, MINT, Intact, DIP, and BioGRID. These interactions provide the contextual framework for understanding how this compound targets are embedded within cellular machinery. [3] [4]
Functional annotation data constitutes the third critical component, with Gene Ontology (GO) terms being the most widely used system for classifying protein functions. These annotations are typically derived from UniProtKB and Entrez Gene databases and should include all ancestors of the GO tree to achieve complete and consistent annotation. For the human interactome, this encompasses approximately 6,390 different Biological Process terms covering 78% of nodes in the network. When available, gene expression data from relevant cell lines (e.g., K562 leukemia cells) and structural information about this compound-protein interactions can enhance the predictive accuracy and mechanistic insights of the analysis. [3] [4]
Protein-protein interaction data must be carefully preprocessed to ensure network integrity and biological relevance. The network construction should include interactions from multiple public databases to maximize coverage, followed by removal of duplicate interactions and those without experimental evidence. The resulting network typically contains approximately 11,505 proteins and 80,363 interactions, providing a comprehensive map of human protein interactions. For this compound analysis, it is particularly important to supplement this network with published interactions of the BCR-ABL core complex, the primary target of this compound in chronic myeloid leukemia, to ensure proper contextualization of its mechanism of action. [3]
The drug target profile requires rigorous quality control to distinguish specific binders from non-specific background proteins. As implemented in the original this compound study, this includes three key criteria: (1) removal of proteins present in the core proteome of the cell line used for profiling (K562), (2) exclusion of frequent hitters that non-specifically bind multiple compounds, and (3) requirement that proteins be detected in multiple replicates to ensure reproducibility. Additionally, splice variants and protein fragments should be excluded to maintain unambiguous protein identification. Following these criteria, the this compound target profile typically consists of 33 high-confidence protein targets that serve as the foundation for subsequent computational analysis. [3] [4]
The initial phase involves decomposing the human protein-protein interaction network into functional modules based on shared biological processes. Using Gene Ontology annotations, construct uniform functional sub-networks defined as connected fractions of the interactome where all proteins share the same GO term. For each GO term, identify all associated proteins and extract the maximal connected component comprising these proteins. It is important to note that the interactome can contain multiple disjoint functional sub-networks for the same annotation, representing functionally related but spatially distinct protein complexes. This process typically yields thousands of functional modules spanning diverse biological processes, from metabolic pathways to signal transduction cascades. [3]
Map the this compound target profile onto the uniform functional sub-networks to identify perturbed functional networks. This compound can impact these networks through two distinct mechanisms: (1) direct inhibition of nodes within the uniform functional sub-network, or (2) peripheral modulation through drug targets that interact with the functional sub-network but are not members themselves. To account for complex signaling relationships, include drug targets that are linked via other drug targets to the functional sub-network. This integration results in perturbed functional sub-networks that combine the uniform functional sub-networks with all interactions to peripheral drug targets, potentially joining otherwise disjoint functional modules via drug targets as linkers. [3] [4]
Figure 2: Mechanisms of Network Perturbation by this compound
Quantify the impact of this compound on each functional sub-network using a comprehensive scoring system that integrates multiple features of the perturbed network. The network perturbation score (s_net) is calculated using the following equation published in the original methodology:
s_net = (n_annot,net / n_net) × (n_drug,net / n_net) × (T_drug,net / T_drug)
Where:
This multidimensional scoring accounts for functional specificity, network coverage, and binding affinity to prioritize the most significantly perturbed biological processes. [3]
Computational requirements for implementing this protocol vary based on the scale of analysis. For a standard analysis using the human interactome (approximately 11,505 proteins) and a typical drug target profile (30-50 targets), a desktop computer with 16GB RAM and multi-core processor is sufficient. However, for large-scale analyses involving multiple drugs or expanded interaction networks, high-performance computing resources may be necessary. The original implementation utilized custom scripts in R and Python, leveraging existing libraries for network analysis and statistical computation. For reproducibility, researchers should document software versions and implement containerization (e.g., Docker) to ensure consistent computational environments. [3]
Parameter optimization is crucial for robust results. The affinity score (a_t) for each drug-target pair should be derived from chemical proteomics data using the formula: a_t = (p_t - p_t,comp) / p_t, where p_t represents peptide counts without competition and p_t,comp represents peptide counts with soluble drug competition. For functional sub-network construction, the minimum network size should be set to 3 proteins to avoid insignificant small networks, while maximum size may be limited to 100 proteins to prevent overly generic biological processes from dominating the results. These parameters should be adjusted based on the specific research context and validated through sensitivity analysis to ensure they do not disproportionately influence the outcomes. [3]
Cell-based assays are essential for validating computational predictions of this compound's effects on PD-L1 expression. The following protocol can be used to assess PD-L1 modulation:
For multidrug resistance reversal assays, the following approach validates this compound's inhibition of ABCB1 and ABCG2 transporters:
Animal models provide critical validation of computational predictions in physiological contexts. For evaluating this compound's effects on PD-L1 expression and tumor growth:
For multidrug resistance reversal studies in vivo:
Computational predictions followed by experimental validation have significantly expanded the therapeutic potential of this compound beyond its original indication. The identification of this compound as a PD-L1 transcription suppressor through c-Myc inhibition suggests potential applications in cancer immunotherapy, particularly for non-small cell lung cancer and other solid tumors. This mechanism represents a novel approach to modulating the tumor immune microenvironment, potentially overcoming limitations of antibody-based immunotherapies. Additionally, the discovery of this compound's inhibitory effects on ABCB1 and ABCG2 transporters indicates its potential as a multidrug resistance reversal agent that could enhance the efficacy of conventional chemotherapeutic drugs in various cancer types. [5] [6]
The kinase inhibition profile of this compound also suggests potential applications in other pathological conditions. Computational screening has identified this compound as a high-affinity ligand for PDGFRα, a tyrosine kinase receptor involved in fibrotic diseases and certain cancers. This expanded target profile indicates that this compound could be repurposed for treatment of systemic sclerosis, liver fibrosis, or PDGFRα-driven tumors. The multi-target nature of this compound, while potentially complicating its use, actually enhances its repurposing potential by enabling modulation of multiple disease-relevant pathways simultaneously. These computational predictions require further clinical validation but provide strong rationale for expanded investigation of this compound's therapeutic applications. [7]
Table 1: Experimentally Validated Therapeutic Applications of this compound Beyond CML
| Therapeutic Application | Mechanism | Experimental Model | Key Findings | Reference |
|---|---|---|---|---|
| Cancer Immunotherapy | Suppression of PD-L1 transcription via c-Myc inhibition | NSCLC cell lines (H1299, H292); CT26 mouse tumor model | Dose-dependent reduction of PD-L1 protein and mRNA; suppressed tumor growth in vivo | [5] |
| Multidrug Resistance Reversal | Inhibition of ABCB1 and ABCG2 efflux transporters | SW620/Ad300 and HEK/ABCB1 cells; NCI-H460/MX20 and HEK/ABCG2 cells | Reversed resistance to doxorubicin, paclitaxel, mitoxantrone, SN-38; increased intracellular drug accumulation | [6] |
| Solid Tumor Treatment | Inhibition of Lyn kinase and downstream signaling | Glioblastoma, malignant melanoma, breast cancer models | Reduced cell proliferation and survival in various solid tumor models | [5] |
| Fibrotic Diseases | High-affinity binding to PDGFRα | Computational prediction via molecular docking and dynamics | Nanomolar affinity for PDGFRα; potential application in systemic sclerosis and fibrosis | [7] |
The computational prediction of this compound's target profile generates extensive data that requires systematic organization for meaningful interpretation. The following tables summarize key aspects of this compound's computationally predicted and experimentally validated target profile, providing researchers with a quick reference for understanding its polypharmacology. These tables integrate data from chemical proteomics, network perturbation analysis, and experimental validation studies to present a comprehensive overview of this compound's mechanisms of action. [3] [6] [5]
Table 2: Computational and Experimental Affinity Data for Key this compound Targets
| Target | Computational Affinity | Experimental Affinity/Ki | Biological Impact | Validation Method |
|---|---|---|---|---|
| Bcr-Abl | N/A | 5.8 nM [1] | Inhibition of proliferation in CML cells | Kinase activity assays [1] |
| Lyn | N/A | 19 nM [1] | Modulation of immune cell signaling | Kinase activity assays [1] |
| ABCB1/P-gp | Glide score: -11.8 kcal/mol [6] | Functional inhibition at 3 μM [6] | Reversal of multidrug resistance | Drug accumulation assays [6] |
| ABCG2/BCRP | Glide score: -9.6 kcal/mol [6] | Functional inhibition at 3 μM [6] | Reversal of multidrug resistance | Drug accumulation assays [6] |
| PD-L1 | N/A | Transcriptional suppression at 1-10 μM [5] | Enhanced T-cell mediated killing | Western blot, flow cytometry [5] |
| PDGFRα | Kd,pred = 18.7 nM [7] | Not experimentally tested | Potential anti-fibrotic effects | Molecular docking/dynamics [7] |
Table 3: Network Perturbation Analysis of this compound's Functional Impact
| Biological Process | Network Perturbation Score | Key Affected Targets | Potential Therapeutic Implications | Potential Adverse Effects |
|---|---|---|---|---|
| Apoptosis | High | Multiple caspases, Bcl-2 family | Enhanced cell death in cancer cells | Possible tissue damage |
| Immune Response | High | PD-L1, Lyn, Lck | Immunomodulation in cancer and autoimmune diseases | Immune suppression or activation |
| Cell Proliferation | High | Bcr-Abl, Lyn, c-Myc | Inhibition of cancer growth | Impaired wound healing |
| Drug Transport | Medium | ABCB1, ABCG2 | Reversal of multidrug resistance | Altered drug pharmacokinetics |
| Cellular Adhesion | Medium | Various integrins | Inhibition of metastasis | Altered cell migration |
The computational prediction of this compound's target profile exemplifies the power of integrative network approaches in modern drug development and repurposing. By combining chemical proteomics data with protein interaction networks and functional annotations, researchers can obtain systems-level insights into drug mechanisms that transcend traditional single-target paradigms. The methodologies outlined in these application notes have successfully identified novel therapeutic applications for this compound in cancer immunotherapy and multidrug resistance reversal, demonstrating the practical utility of computational prediction in expanding drug indications. These approaches have also elucidated unexpected mechanisms, such as PD-L1 regulation through c-Myc suppression, that provide new insights into the complex relationships between kinase inhibition and immune modulation. [3] [5]
Future developments in this compound computational profiling will likely focus on refining prediction accuracy through incorporation of additional data types and methodological improvements. Structural information from crystallographic studies of this compound bound to newly identified targets like PDGFRα can enhance virtual screening efforts. Machine learning approaches applied to multi-omics data may identify patient subgroups most likely to benefit from this compound treatment based on their molecular profiles. Additionally, dynamic network modeling that incorporates temporal and spatial aspects of signaling could provide more realistic simulations of this compound's effects in different cellular contexts. As these computational methods continue to evolve, they will further accelerate the repurposing of this compound and other targeted therapies, maximizing their therapeutic potential across diverse disease indications. [7]
The following table consolidates quantitative data from preclinical and clinical studies on this compound's ability to cross the BBB.
| Aspect | Preclinical Data (Rodent Studies) | Clinical Data (Human Study) |
|---|---|---|
| General Brain Penetration | Brain concentrations ~10% of plasma levels [1] [2] | Not detected in cerebral microdialysate (except 1 sample at 0.52 ng/mL) [1] [3] |
| Plasma Concentrations | Information missing | Cmax, Dose 1: 143 ± 99 ng/mL Cmax, Dose 2: 247 ± 73 ng/mL [1] [3] | | Primary Hurdle | Confirmed substrate for P-glycoprotein (P-gp) efflux pump [1] [2] [4] | Data confirms poor penetration despite disrupted BBB in glioma patients [1] | | Potential Strategy | Co-administration with P-gp inhibitor (e.g., Cyclosporine A) increased CNS efficacy in mice [2] | Not investigated in clinical trials |
This protocol is based on the clinical study that directly measured this compound concentration in the human brain [1] [3].
The diagram below illustrates the primary mechanism limiting this compound's brain penetration and potential strategies to overcome it.
The table below summarizes the core parameters used in a clinical neuropharmacokinetic study of bafetinib, which can serve as a reference for your experiments [1].
| Parameter | Specification Used in this compound Study |
|---|---|
| Catheter Type | 70 Brain Microdialysis Catheter [1] |
| Membrane Length | 10 mm [1] |
| Molecular Weight Cut-Off | 20,000 Da (20 kDa) [1] |
| Perfusate | Artificial CSF (Perfusion Fluid CNS) [1] |
| In Vitro Flow Rate | 0.5 μL/min and 1.0 μL/min [1] |
| In Vivo Flow Rate | 0.5 μL/min [1] |
| In Vitro Recovery (0.5 μL/min) | 85-90% [1] |
| In Vitro Recovery (1.0 μL/min) | 60-70% [1] |
| Sample Analysis | Liquid chromatography tandem mass spectrometry (LC-MS/MS) [1] |
The clinical study on this compound provides a clear methodology for determining in vitro recovery, which is critical for optimizing your setup [1]:
The following diagram illustrates the workflow for a microdialysis catheter recovery experiment:
Based on general microdialysis principles and the this compound study findings, here are key factors to consider for optimizing recovery:
This compound is a potent, selective dual inhibitor of Bcr-Abl and Lyn kinases [1]. Its synergy in combinations often arises from hitting multiple nodes in cancer signaling networks.
| Target Kinase | IC50 (Cell-Free Assay) | Key Role in Cancer | Note on Inhibition |
|---|---|---|---|
| Bcr-Abl | 5.8 nM [1] | Driver oncogene in CML and ALL; promotes proliferation & survival [1]. | Does not inhibit T315I mutant [1]. |
| Lyn | 19 nM [1] | Overexpressed in B-CLL, GBM, AML; key role in resistance [2] [1]. | Key differentiator from other TKIs [2]. |
The table below summarizes synergistic this compound combinations with key experimental findings.
| Combination Drug | Disease Model | Key Findings & Synergy Mechanism | Experimental Evidence |
|---|---|---|---|
| Trametinib (MEK inhibitor) | BRAF V600E Melanoma (A375 cells, in vivo) | This compound reduced pERK; combo with trametinib overcame resistance [3]. | Pilot HTS screen identified this compound as MAPKi [3]. |
| Calcineurin/NFAT Inhibitors (e.g., Cyclosporin A) | KIT-mutant Mast Cell Leukemia | Dual inhibition induced synergistic apoptosis; targets constitutive NFAT survival signal [4]. | shRNA knockdown of calcineurin sensitized cells to KIT inhibition [4]. |
| Lapatinib (EGFR/ERBB2 inhibitor) & Nilotinib (DDR1/BCR-ABL inhibitor) | KRAS-driven COAD & GBM Tumoroids | Triple-therapy logic: co-targeting EGFR, ERBB2, DDR1/BCR-ABL effective against resistant cancers [5]. | Unbiased drug screen identified DDR1/BCR-ABL + EGFR-ERBB2 targeting [5]. |
This standard method assesses cell viability and synergistic effects [1].
This protocol confirms if synergy involves apoptosis induction [4].
This tests combination efficacy [1].
Q1: We see no synergy between this compound and Drug X in our viability assay. What could be wrong?
Q2: Our immunoblot shows good target inhibition by this compound, but cell death is minimal. How can we explain this?
Q3: Why is this compound considered a "dual" inhibitor, and why is this important?
Q4: Are there computational tools to predict this compound synergies?
Yes, clinical evidence indicates that bafetinib's penetration into the brain is severely limited, primarily because it is a substrate for the P-glycoprotein (ABCB1) efflux transporter at the blood-brain barrier (BBB) [1] [2].
A clinical neuropharmacokinetic study used intracerebral microdialysis in patients with recurrent high-grade gliomas. After oral administration of this compound (240 mg or 360 mg), the concentration of this compound in the brain extracellular fluid was below the lower limit of detection (0.1 ng/mL) in almost all samples, despite reaching measurable plasma levels (mean Cmax after dose 1: 143 ± 99 ng/mL) [1]. This finding suggests that systemic administration of this compound is not a viable strategy for treating brain tumors, as it does not sufficiently cross an intact or disrupted BBB [2].
Paradoxically, while this compound is effluxed by certain transporters, it can also inhibit them. In vitro studies show this compound can reverse MDR by inhibiting the efflux function of two key ABC transporters: ABCB1 (P-gp) and ABCG2 (BCRP) [3] [4] [5].
The following table summarizes the key experimental findings on this dual function:
| Aspect | Findings in ABCB1-Overexpressing Cells | Findings in ABCG2-Overexpressing Cells |
|---|---|---|
| Chemotherapy Sensitization | Sensitized cells to doxorubicin and paclitaxel [3] [6]. | Sensitized cells to mitoxantrone and SN-38 [3] [6]. |
| Intracellular Accumulation | Increased accumulation of doxorubicin and [³H]-paclitaxel [3] [5]. | Increased accumulation of mitoxantrone and [³H]-mitoxantrone [3] [5]. |
| Effect on ATPase Activity | Stimulated ABCB1 ATPase activity [3] [6]. | Inhibited ABCG2 ATPase activity [3] [6]. |
| Mechanism | Directly blocks drug efflux without altering transporter expression or localization [3] [6]. | Directly blocks drug efflux without altering transporter expression or localization [3] [6]. |
| Proposed Binding | Binds the drug-binding cavity of ABCB1 via hydrophobic interactions, π-π stacking, and hydrogen bonds [3] [4]. | Binds the TMD of ABCG2 via hydrophobic interactions, a cation-π interaction, and hydrogen bonds [3] [4]. |
Here is a summary of the key methodology used to evaluate this compound's ability to reverse MDR in cell lines, based on the published study [3].
1. Cell Lines
2. Cytotoxicity Assay (MTT Assay)
3. Efflux Assay (Intracellular Drug Accumulation)
4. ATPase Activity Assay
The logical workflow for investigating this compound's dual role in MDR is summarized in the diagram below.
Issue: No Reversal Effect Observed.
Issue: High Variability in Intracellular Accumulation Assay.
Issue: Inconsistent ATPase Activity Results.
To ensure the stability of bafetinib in dialysate samples collected via intracerebral microdialysis, researchers added 6 μL of 6% acetic acid to each microvial immediately after sample collection. The samples were then immediately placed on dry ice and stored at ≤ -70°C until analysis [1].
The following table summarizes the key parameters from this established protocol:
| Parameter | Specification |
|---|---|
| Stabilizing Agent | 6% Acetic Acid |
| Volume Added per Vial | 6 μL [1] |
| Action | Added immediately after sample collection [1] |
| Initial Storage | Immediately placed on dry ice [1] |
| Long-Term Storage | ≤ -70°C [1] |
The stabilization step is part of a larger neuropharmacokinetic study protocol. The diagram below illustrates the entire workflow, from catheter placement to sample analysis.
The workflow shows the critical sample handling steps (highlighted in yellow) that are essential for preserving this compound integrity after collection [1].
For a complete understanding of the experimental context, here are the relevant methodological details from the same study:
| Selection Factor | Clinical Rationale & Evidence | Key References |
|---|---|---|
| Primary Indication | Treatment of Philadelphia chromosome-positive (Ph+) leukemias, particularly CML and ALL, especially in cases of resistance or intolerance to prior therapy like imatinib. | [1] [2] |
| Target Kinases | Potent dual inhibitor of Bcr-Abl and Lyn kinase. Lyn kinase activation is associated with imatinib resistance. | [1] [3] [2] |
| Mutation Status (Critical) | Effective against many imatinib-resistant Bcr-Abl mutants (e.g., E255K). Ineffective against the T315I "gatekeeper" mutation. | [4] [1] [2] |
| Preclinical Potency | 25- to 55-fold more potent than imatinib in vitro; ≥10-fold more potent in vivo. | [1] [2] |
| Clinical Trial Phase | Has been evaluated in Phase I/II clinical trials for CML and B-cell chronic lymphocytic leukemia (B-CLL). | [2] |
To implement the above criteria, the following experimental workflows are essential for identifying suitable patients.
This is the most critical step to exclude patients who will not benefit from this compound.
Detailed Methodology:
For research purposes, assessing Lyn kinase activity can provide a rationale for this compound use, especially in imatinib-resistant cases.
Detailed Methodology:
Q: What is the most critical exclusion criterion for this compound therapy?
Q: A patient's cells show no T315I mutation but still exhibit poor response to this compound in vitro. What are potential investigative paths?
Q: Our in-house Western blot shows inconsistent results for phospho-Lyn. How can we optimize this protocol?
The table below summarizes the key dosing information found in the search results.
| Trial Phase / Context | Dose Information | Reported Tolerability & Management |
|---|---|---|
| Phase I Clinical Trial (CML) | 240 mg, twice daily (BID) was used in a study [1]. | Myelosuppression (low blood cell counts) and thrombocytopenia (low platelet count) were noted as part of the drug's toxicity profile [1]. |
| Preclinical In Vivo Study (Lung Cancer) | 30 mg/kg, administered daily via intragastric gavage [2]. | This was well-tolerated in the mouse model, with no significant weight loss reported [2]. |
For planning and troubleshooting dose-escalation studies, the following general principles and strategies from the broader literature on tyrosine kinase inhibitors (TKIs) and clinical trials can be applied.
The primary goal of a dose-escalation study is to find the Maximum Tolerated Dose (MTD) or a recommended Phase II dose. This involves administering increasing doses to small groups of patients to carefully monitor for Dose-Limiting Toxicities (DLTs) [3]. The process requires rigorous data review before each dose level is escalated.
While specific protocols for this compound are not listed, standard practices for TKI trials include:
The following diagram illustrates the logical workflow for managing adverse events during a dose-escalation study:
The search results indicate that This compound remains an investigational drug and has not received widespread regulatory approval [4]. Therefore, comprehensive management guides are not publicly available. For detailed laboratory protocols, you would need access to the specific investigator's brochure or clinical study protocols from the sponsoring pharmaceutical company.
The table below summarizes crucial quantitative data for working with this compound in experimental settings.
| Parameter | Details & Values | Context & Notes |
|---|---|---|
| Primary Targets & Potency | Bcr-Abl (IC₅₀ = 5.8 nM), Lyn (IC₅₀ = 19 nM) [1] [2]. | In cell-based assays (K562, 293T), IC₅₀ for Bcr-Abl autophosphorylation was 11-22 nM [1] [2]. |
| In Vitro Stock Preparation | DMSO: 100 mg/mL (173.42 mM). Water & Ethanol: Insoluble [1] [2]. | Use fresh, dry DMSO. Moisture-absorbing DMSO reduces solubility. |
| In Vivo Formulation | 0.5% methylcellulose + 0.2% Tween 80 can be used at 10-30 mg/mL to form a homogeneous suspension for oral gavage in mouse models [1] [2]. | This formulation was used at doses of ≤20 mg/kg/day in KU812 xenograft models [1] [2]. |
| Working Concentration (In Vitro) | Effective at 1 µM for inhibiting BCR-ABL phosphorylation; antiproliferative effects seen at 0-10 µM in 72-hour MTT assays [1] [3]. | For MDR reversal studies, a non-toxic concentration of 3 µM was used to sensitize cancer cells to chemotherapeutic drugs [4]. |
| Stability & Storage | Powder: -20°C (3 years) or 4°C (2 years). Solution (DMSO): -80°C (6 months) or -20°C (1 month) [2]. |
Here are solutions to common experimental challenges involving this compound.
Yes, this is a critical consideration for drug development professionals.
This protocol is adapted from studies using Bcr-Abl-positive leukemia cell lines.
This protocol describes oral gavage formulation for xenograft models.
To help visualize its mechanism and a general approach to troubleshooting, you can refer to the following diagrams.
The table below summarizes the core differences between bafetinib and imatinib based on biochemical and cellular data.
| Feature | Imatinib | This compound |
|---|---|---|
| Primary Targets | BCR-ABL, c-KIT, PDGFR [1] | BCR-ABL, Lyn (Src-family kinase) [2] [3] |
| Potency (BCR-ABL, in vitro) | Baseline (Reference) | 25 to 55 times more potent than imatinib [3] [4] |
| Key Resistance Mutations | Multiple (e.g., E255K, F317L) [2] | Effective against many imatinib-resistant mutations (except T315I) [2] [3] |
| Kinase Specificity | Relatively narrow [4] | Very narrow; specifically targets BCR-Abl and Lyn, not other Src-family kinases [2] [4] |
| In Vivo Efficacy (Animal Model) | 200 mg/kg (subcutaneous) [3] | 20 mg/kg (subcutaneous); showed potent tumor growth attenuation [3] |
Both imatinib and this compound are ATP-competitive inhibitors that bind to the inactive conformation of BCR-Abl [2] [1]. However, a key structural difference enhances this compound's binding affinity.
The following diagram illustrates the core mechanism of action for this compound, highlighting its key structural advantage.
The comparative data for this compound and imatinib are derived from several key experimental approaches.
This unbiased method identifies all cellular proteins that bind to a drug, providing a comprehensive view of its target spectrum.
The workflow for this method is visualized below.
For researchers and drug development professionals, the profile of this compound offers specific advantages and considerations:
The table below compares the fundamental properties and kinase inhibition profiles of bafetinib and dasatinib.
| Feature | This compound | Dasatinib |
|---|---|---|
| Primary Targets | Bcr-Abl, Lyn (a Src family kinase) [1] [2] [3] | Bcr-Abl, Src family kinases (SFKs) [4] |
| Mechanism & Type | Type I inhibitor (binds inactive "DFG-out" conformation) [4] | Type II inhibitor (binds active "DFG-in" conformation) [4] |
| Potency vs Bcr-Abl | IC₅₀ = 5.8 nM (enzyme); 25-55x more potent than imatinib in vitro [1] [5] [3] | IC₅₀ = 3.0 nM (enzyme); 325x more potent than imatinib [4] |
| Key Off-Target Kinases | Lyn, DDR1/2, ZAK, Ephrin receptors, c-KIT, PDGFRα [2] [3] | All nine Src family kinases, c-KIT, EPHA2, PDGFR-β [4] |
| Selectivity | Relatively selective; inhibits Lyn but not all SFKs [6] [3] | Broader spectrum; inhibits over 50 tyrosine kinases [4] |
| Mutation Coverage | Effective against most Bcr-Abl mutants except T315I [1] [2] [3] | Effective against most Bcr-Abl mutants except T315I, F317 L/V, V299L [4] |
The comparative data is derived from established experimental protocols in chemical biology and drug development. Here are the key methodologies used to generate the selectivity profiles.
This unbiased method identifies direct and indirect protein targets of a drug in a cellular context [6].
These assays quantify the direct effect of a drug on kinase activity and cellular signaling.
The distinct selectivity profiles of this compound and dasatinib lead to different clinical and research considerations.
The following diagram illustrates the primary molecular targets of this compound and dasatinib within the BCR-ABL signaling network, highlighting the broader reach of dasatinib.
The following table summarizes the key findings from a neuropharmacokinetic study in patients with recurrent high-grade gliomas [1] [2].
| Measurement | Dose 1 | Dose 2 |
|---|---|---|
| Brain ECF Concentration | Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1]. | Below the lower limit of detection (0.1 ng/mL) in nearly all samples [1]. |
| Mean Plasma Cmax | 143 ± 99 ng/mL [1] | 247 ± 73 ng/mL [1] |
> Note: The study concluded that this compound does not sufficiently cross the intact or disrupted blood-brain barrier (BBB). Out of 26 dialysate samples per patient (n=6), only a single sample from one subject showed a detectable this compound concentration of 0.52 ng/mL, while all others were below the assay's detection limit [1] [2].
The data was generated using a technique called intracerebral microdialysis (ICMD), which allows for continuous measurement of drug concentration in the brain's extracellular fluid (ECF) [1].
The primary reason for this compound's poor brain penetration is that it is a substrate for P-glycoprotein (P-gp), a major efflux transporter highly expressed in the blood-brain barrier [1] [3]. This pump actively transports this compound out of the brain back into the bloodstream, thereby significantly reducing its intracerebral concentration.
This challenge is not unique to this compound. The following diagram illustrates how efflux transporters limit the entry of certain tyrosine kinase inhibitors (TKIs) into the brain.
The challenge of achieving effective brain concentration is common among many tyrosine kinase inhibitors. Here is a comparison of this compound with other drugs in this class, based on available preclinical and clinical data.
| Drug | Primary Targets | Brain Penetration Capability & Key Findings |
|---|---|---|
| This compound | Bcr-Abl, Lyn | Very low. Clinical ICMD study showed concentrations in brain ECF were largely undetectable [1]. |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | Conflicting/limited data. Also a P-gp substrate, leading to restricted brain penetration [1] [3]. |
| Alectinib | ALK | High. Designed to be non-substrate for P-gp, making it effective for treating brain metastases [4]. |
| AZD3759 | EGFR | High. Specifically designed to have high passive permeability and low efflux to achieve good CNS penetration [5]. |
| Erlotinib, Gefitinib | EGFR | Low to moderate. Known substrates for P-gp and BCRP, limiting their brain distribution [5]. |
The failure of this compound to achieve therapeutic levels in the brain led the study authors to conclude that systemic administration of this compound is not recommended for investigating this drug as a treatment for brain tumors [1] [2].
The table below summarizes the core experimental data available from the search results.
| Aspect | Experimental Model / Context | Key Findings & Quantitative Data | Implications |
|---|
| Brain Penetration | Recurrent high-grade glioma patients (Clinical study, n=6) [1] [2] | • Brain ECF: Concentrations below lower limit of detection (0.1 ng/mL) in all but one sample (0.52 ng/mL). • Plasma: Mean max concentrations were 143 ± 99 ng/mL (dose 1) and 247 ± 73 ng/mL (dose 2). | Fails to achieve therapeutic levels in brain; not recommended for systemic use in brain tumors [1]. | | Lyn Kinase Inhibition | U251 and U87 human GBM cell lines [3] | • Dose: Treated with 15 μM this compound. • Effect: Reduced levels of phosphorylated Lyn (p-Lyn), demonstrating target engagement. • Outcome: Inhibition led to decreased glioma cell proliferation, migration, and invasion. | Validated as an effective Lyn kinase inhibitor in a preclinical in vitro setting [3]. | | Therapeutic Efficacy (In Vitro) | U251 and U87 human GBM cell lines [3] | • Proliferation: Significantly reduced per CCK-8 and colony formation assays. • Migration & Invasion: Significantly suppressed. • Pathways: Downregulated activity of PI3K-AKT, ERK1/2, and LYN signaling pathways. | Confirms that Lyn inhibition by this compound has anti-tumor effects in cultured GBM cells [3]. |
For researchers looking to replicate or understand the methodology behind these findings, here are the key experimental details.
Intracerebral Microdialysis for Brain Penetration Assessment [1] This clinical study used intracerebral microdialysis (ICMD) to directly measure this compound concentrations in the brain's extracellular fluid (ECF).
In Vitro Validation of Lyn Inhibition [3] The study established the role of the NLGN3/LYN/ADAM10 feedback loop in glioma progression and used this compound to inhibit LYN.
The following diagram illustrates the central pharmacokinetic challenge of using this compound for glioblastoma, as revealed by the clinical study.
The data presents a clear but contradictory picture:
This discrepancy underscores a common challenge in neuro-oncology. For a drug to be effective against glioblastoma, it must not only be potent against its target but also capable of reaching that target within the brain.
Future research on this compound for glioblastoma would likely need to focus on advanced drug delivery strategies designed to overcome the blood-brain barrier, such as:
The following table summarizes the core findings from the key in vivo study that directly confirms bafetinib's activity.
| Aspect | Experimental Details |
|---|---|
| Animal Model | Male Balb/c mice subcutaneously inoculated with murine colorectal adenocarcinoma CT26 cells [1] [2]. |
| Treatment Regimen | This compound (30 mg/kg daily) dispersed in 5% CMC-Na, administered intragastrically [1] [2]. |
| Key Result | This compound treatment suppressed PD-L1 expression in the CT26 tumor model in vivo [1] [2]. |
The in vivo finding is supported by a body of mechanistic evidence from in vitro experiments, detailed in the table below.
| Experimental Aspect | Methodology & Key Findings |
|---|---|
| Cell-Based Screening | Discovery that this compound dramatically suppresses PD-L1 protein expression in a dose-dependent manner [1] [2]. |
| Flow Cytometry | Confirmed that this compound reduces PD-L1 on the cell membrane of H292 cells (a non-small cell lung cancer line) [1] [2]. |
| Mechanism Investigation | Determined this compound does not affect PD-L1 protein half-life but significantly inhibits its transcription [1] [2]. |
| Key Transcription Factor | Identified c-Myc as the key regulator. This compound downregulates c-Myc, and PD-L1 inhibition is abolished when c-Myc is knocked down [1] [2]. |
| siRNA Silencing | Used siRNA to knock down c-Myc in H292 cells, which abolished the PD-L1 inhibition caused by this compound, confirming c-Myc's essential role [1] [2]. |
| Western Blot | Standard technique used to measure protein levels of PD-L1, c-Myc, and other signaling molecules (e.g., p-STAT3, p-STAT1) in the presence of this compound [1] [2]. |
| qRT-PCR | Used to analyze mRNA levels, confirming that this compound reduces the expression of both PD-L1 and c-Myc at the transcriptional level [1] [2]. |
The diagram below illustrates the mechanism by which this compound is proposed to lead to PD-L1 suppression, based on the findings of the study.
Note that this research primarily establishes preclinical proof-of-concept. The specific efficacy of this compound as an anti-PD-L1 immunotherapy in humans remains to be fully determined in clinical trials [1] [2].
This compound is a second-generation BCR-ABL tyrosine kinase inhibitor. The table below summarizes its primary targets identified through chemical proteomics and key characteristics relevant to researchers [1] [2] [3].
| Target/Kinase | Reported IC₅₀ / Potency | Validation Method (in profiled study) | Key Functional Implication |
|---|---|---|---|
| ABL1 (BCR-ABL) | IC₅₀: 5.8 nM [3] | Chemical proteomics & biochemical assays [1] [2] | Primary mechanism for CML therapy [3] |
| LYN | IC₅₀: 19 nM [3] | Chemical proteomics & biochemical assays [1] [2] | Overcome imatinib resistance [3] |
| ARG (ABL2) | >50% inhib. at 100 nM [3] | Biochemical assays [3] | Potential broader Abl family inhibition |
| FYN | >50% inhib. at 100 nM [3] | Biochemical assays [3] | Src family kinase effects |
| Additional Targets | 33 high-confidence proteins [1] | Unbiased chemical proteomics [1] [2] | Potential for polypharmacology, new indications, and side effects |
The key studies relied on a well-established chemical proteomics workflow to identify and validate this compound's targets. The following diagram and description outline the core experimental process.
The methodology can be broken down into the following steps:
This compound was designed to be more selective than its predecessor, imatinib. The table below highlights key comparative features based on the retrieved data.
| Feature | This compound | Imatinib (1st Gen) | Dasatinib / Nilotinib (2nd Gen) |
|---|---|---|---|
| Primary Targets | BCR-ABL, Lyn [3] | BCR-ABL, c-KIT, PDGFR [3] | BCR-ABL, broader Src family (e.g., Dasatinib) [1] |
| Key Design Goal | Retain efficacy vs. some imatinib-resistant mutants (except T315I) with improved selectivity over imatinib and pan-SFK inhibitors [1] [3] | First-in-class BCR-ABL inhibitor | Overcome imatinib resistance [4] |
| Selectivity | More selective than imatinib; does not inhibit c-KIT or PDGFR [3] | Less selective; inhibits c-KIT & PDGFR, linked to side effects [3] | Varies; Dasatinib is a broader multi-kinase inhibitor [1] |
| ABL1 Gatekeeper Mutant (T315I) | Not effective [3] | Not effective [4] | Dasatinib and Nilotinib are not fully effective; T315I is addressed by 3rd-gen inhibitors [4] |
| Unique Mechanism | ABCB1/ABCG2 Efflux Pump Inhibition: this compound can inhibit these transporters, potentially reversing multidrug resistance in cancer cells [5]. | Not reported as a primary feature. | Not a primary feature for most 2nd-gen TKIs. |
The power of the chemical proteomics approach is that it allows for a systems-level view of drug action. The network below illustrates how this compound's targets can perturb cellular functions, providing a hypothesis for its effects.
This diagram shows: